2-Chlorobenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
106461-62-5 |
|---|---|
Molecular Formula |
C8H5ClO |
Molecular Weight |
152.58 g/mol |
IUPAC Name |
2-chloro-1-benzofuran |
InChI |
InChI=1S/C8H5ClO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H |
InChI Key |
GDRNNORFRGCNGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)Cl |
Other CAS No. |
106461-62-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chlorobenzofuran: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of 2-Chlorobenzofuran, a halogenated heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Moving beyond a rigid template, this document is structured to deliver an in-depth understanding of its chemical characteristics, synthesis, reactivity, and applications, grounded in scientific literature and established protocols.
Introduction and Core Properties
2-Chlorobenzofuran is a substituted derivative of benzofuran, a heterocyclic aromatic organic compound consisting of a fused benzene and furan ring. The presence of a chlorine atom at the 2-position of the furan ring significantly influences its reactivity and makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Core Properties of 2-Chlorobenzofuran
| Property | Value | Source |
| CAS Number | 106461-62-5 | [1] |
| Molecular Formula | C₈H₅ClO | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Not explicitly found in search results | |
| Boiling Point | Not explicitly found in search results | |
| Melting Point | Not explicitly found in search results | |
| Solubility | Not explicitly found in search results |
Synthesis of 2-Chlorobenzofuran
The synthesis of 2-Chlorobenzofuran can be approached through several strategic pathways, primarily involving the modification of a pre-existing benzofuran core or the cyclization of appropriately substituted precursors. While a specific, detailed protocol for the direct synthesis of 2-Chlorobenzofuran was not prominently available in the reviewed literature, established methods for the synthesis of substituted benzofurans provide a strong foundation for its preparation.
One plausible and commonly employed strategy for the introduction of a halogen at the 2-position of a benzofuran ring involves the treatment of the corresponding 2-unsubstituted benzofuran or a derivative with a suitable chlorinating agent.
A potential synthetic route could involve the conversion of benzofuran-2(3H)-one to the target molecule. The synthesis of benzofuran-2(3H)-one itself can be achieved from o-hydroxyphenylacetic acid through a lactonization reaction.[2][3]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 2-Chlorobenzofuran from o-hydroxyphenylacetic acid.
Experimental Protocol: Synthesis of Benzofuran-2(3H)-one (Precursor)
This protocol is adapted from established methods for the synthesis of benzofuran-2(3H)-one from o-hydroxyphenylacetic acid.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-hydroxyphenylacetic acid, a suitable water-carrying agent (e.g., toluene), and a catalytic amount of a strong acid such as silica gel sulfonic acid.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The water generated during the reaction is removed azeotropically using a Dean-Stark apparatus.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The catalyst can be recovered by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent, yielding the crude benzofuran-2(3H)-one, which can be further purified by crystallization or chromatography.
Note: The subsequent chlorination of benzofuran-2(3H)-one to yield 2-Chlorobenzofuran would require a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The specific reaction conditions for this step would need to be optimized.
Chemical Reactivity and Synthetic Utility
The chlorine atom at the 2-position of 2-Chlorobenzofuran renders this position susceptible to various nucleophilic substitution and cross-coupling reactions, making it a versatile building block in organic synthesis.
3.1. Cross-Coupling Reactions
2-Chlorobenzofuran is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
General Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme of the Suzuki-Miyaura coupling with 2-Chlorobenzofuran.
3.1.2. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.
General Reaction Scheme: Heck Reaction
Sources
Unlocking the Therapeutic Potential of 2-Chlorobenzofuran Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzofuran scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2] The strategic modification of this scaffold provides a robust framework for the development of novel therapeutic agents. This technical guide focuses on the impact of halogenation, specifically the introduction of a chlorine atom at the 2-position and other key sites on the benzofuran ring. We will explore the profound influence of this substitution on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of the resulting derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding to guide future discovery efforts.
The Benzofuran Core: A Foundation for Pharmacological Diversity
The fusion of a benzene ring with a furan ring creates the benzofuran heterocycle, a structure that is both chemically stable and electronically versatile. This allows it to interact with a wide array of biological targets.[3] The inherent biological activity of the benzofuran nucleus can be significantly modulated by the introduction of various substituents. Halogenation, particularly with chlorine, is a cornerstone strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and electronic properties, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and potency.[1] This guide will delve into the specific biological consequences of creating 2-chlorobenzofuran derivatives and related halogenated analogues.
Anticancer Activities: Targeting Malignancy with Chlorinated Benzofurans
The development of novel anticancer agents is a critical area of research. Benzofuran derivatives have emerged as promising candidates, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[4] The presence of a chlorine atom on the benzofuran scaffold has been shown to be a key determinant of this activity.
Mechanistic Insights: How Chlorobenzofurans Combat Cancer
The anticancer efficacy of chlorinated benzofuran derivatives stems from their ability to interfere with critical cellular processes required for tumor growth and survival. Key mechanisms include:
-
Inhibition of Tubulin Polymerization: Several benzofuran derivatives exert their anticancer effects by disrupting microtubule dynamics, a process essential for cell division. They can bind to the colchicine site of tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase, mitotic spindle disruption, and ultimately, the induction of apoptosis.[4] A study on benzofuran derivatives revealed that compounds like 30a displayed promising inhibition of tubulin polymerization in HepG2 cells.[4]
-
Kinase Inhibition (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process.[2] Certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2, limiting cancer angiogenesis and preventing cancer cell growth by inhibiting its phosphorylation.[2]
-
Modulation of Apoptotic Pathways: Chlorinated benzofurans can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. For instance, some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins, tipping the cellular balance towards death.[5][6] A series of 5-chlorobenzofuran-2-carboxamides were specifically developed as apoptotic anticancer agents, demonstrating significant antiproliferative activity.[1]
Data Summary: Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative benzofuran derivatives, highlighting the contribution of the chloro-substituent.
| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Wittifuran I (Compound 2) | 2-Arylbenzofuran | BGC-823 (Gastric) | 1.45 µM | [7] |
| Benzofuran 39 | 2-Aminobenzofuran | PC-3 (Prostate) | 33 µM | [4] |
| Compound 30a | Benzofuran-thiazole | HepG2 (Liver) | 4.0 - 8.99 µM (range) | [4] |
| Compound 4g | Benzofuran-chalcone | HCC1806, HeLa, A549 | Potent Activity (Specific IC₅₀ not stated) | [2] |
| 5-chlorobenzofuran derivative (Compound 3) | 5-Chlorobenzofuran-2-carboxamide | MCF-10A (Breast) | Most active of 14 derivatives | [1] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds on cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-chlorobenzofuran test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Visualization: Anticancer Mechanism Workflow
Caption: Workflow for evaluating the anticancer potential of 2-chlorobenzofuran derivatives.
Antimicrobial Activity: A New Front Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms. Benzofuran derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[8][9]
Mechanistic Insights: How Chlorobenzofurans Inhibit Microbes
While the precise mechanisms are still under investigation, the antimicrobial action of benzofurans is thought to involve the disruption of microbial cell integrity and critical metabolic processes. The lipophilic nature, enhanced by halogenation, may facilitate the compound's ability to penetrate the microbial cell wall and membrane. A study involving derivatives of 7-chlorobenzofuran highlighted their potent antibacterial activity against Enterococcus faecalis and Candida albicans.[10] The presence of the chloro group, combined with the overall molecular structure, is crucial for this activity.
Data Summary: Antimicrobial Efficacy
The following table presents the antimicrobial activity of selected chlorinated benzofuran derivatives.
| Compound ID | Derivative Class | Target Microorganism | Activity Metric (MIC) | Reference |
| M5a, M5g | 7-Chlorobenzofuran Hydrazine | Enterococcus faecalis | 50 µg/mL | [10] |
| M5i, M5k, M5l | 7-Chlorobenzofuran Hydrazine | Candida albicans | 25 µg/mL | [10] |
| Compound 9b | 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivative | Staphylococcus aureus | Most active in series | [11] |
| Compound 9b | 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivative | Escherichia coli | Most active in series | [11] |
Experimental Protocol: Agar Well Diffusion Method
This method is a standard preliminary test to screen for antimicrobial activity.
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the well.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.
-
Lawn Culture: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a confluent lawn.
-
Well Preparation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.
-
Compound Loading: Prepare solutions of the 2-chlorobenzofuran derivatives at a known concentration (e.g., 1 mg/mL in DMSO). Carefully pipette a fixed volume (e.g., 50-100 µL) of the test solution into each well. Include a negative control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28-30°C for 48 hours (for fungi).
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone diameter indicates greater antimicrobial activity.
Visualization: Antimicrobial Screening Process
Caption: Step-by-step workflow for the Agar Well Diffusion antimicrobial assay.
Anti-inflammatory Properties: Quelling the Inflammatory Cascade
Chronic inflammation is a key pathological feature of many diseases. Benzofuran derivatives have been investigated for their ability to modulate the inflammatory response.[12][13]
Mechanistic Insights: How Chlorobenzofurans Reduce Inflammation
Halogenated benzofurans can exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators. Studies on fluorinated and brominated benzofurans, which share chemical properties with their chlorinated counterparts, show they can suppress lipopolysaccharide (LPS)-stimulated inflammation by:
-
Inhibiting Nitric Oxide (NO) Production: They can inhibit the expression of inducible nitric oxide synthase (iNOS), reducing the release of NO, a potent inflammatory mediator.[13][14]
-
Suppressing Pro-inflammatory Cytokines and Prostaglandins: These compounds can decrease the secretion of mediators like Interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and Prostaglandin E2 (PGE2) by inhibiting cyclooxygenase-2 (COX-2) expression.[6]
Data Summary: Anti-inflammatory Activity
The following table shows the anti-inflammatory activity of various benzofuran derivatives.
| Compound ID | Derivative Class | Assay | Activity Metric (IC₅₀) | Reference |
| Compound 1 | Aza-benzofuran | NO Release Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 µM | [13][14] |
| Compound 4 | Aza-benzofuran | NO Release Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 µM | [13][14] |
| Compound 1 | 2-(4'-hydroxybenzyl)-benzofuran | Neutrophil Respiratory Burst Inhibition | 4.15 µM | [12] |
| Compound 2 | 2-(4'-hydroxybenzoyl)-benzofuran | Neutrophil Respiratory Burst Inhibition | 5.96 µM | [12] |
| Fluorinated Benzofuran (Compound 1) | Fluorinated Benzofuran | IL-6 Secretion Inhibition | 1.2 - 9.04 µM (range) | [6] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured colorimetrically and is proportional to the NO concentration.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and grow to ~80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the 2-chlorobenzofuran derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Neuroprotective Potential: Defending Against Neurodegeneration
Neurodegenerative diseases like Alzheimer's represent a significant unmet medical need. The benzofuran scaffold is being explored for its neuroprotective effects, with potential applications in multi-target drug design for these complex disorders.[15][16]
Mechanistic Insights: The Role of Chlorobenzofurans in Neuroprotection
The neuroprotective activity of benzofuran derivatives is often linked to their antioxidant properties and their ability to modulate pathways involved in neuronal death.[16][17] While direct evidence for 2-chlorobenzofuran is emerging, related structures suggest several mechanisms:
-
Antioxidant Activity: They can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, protecting neurons from oxidative stress, a key factor in neurodegeneration.[16][18]
-
Anti-excitotoxicity: Some derivatives protect primary cortical neurons from NMDA-induced excitotoxic damage, a process implicated in ischemic stroke and other neuronal injuries.[16][18]
-
Cholinesterase and BACE1 Inhibition: For Alzheimer's disease, 2-arylbenzofuran derivatives have shown dual inhibitory activity against both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology.[15] The lipophilicity conferred by a chloro-substituent could be advantageous for crossing the blood-brain barrier.
Data Summary: Neuroprotective Activity
| Compound ID | Derivative Class | Target/Assay | Activity Metric (IC₅₀) | Reference |
| Compound 20 | 2-Arylbenzofuran | Acetylcholinesterase (AChE) | 0.086 µM | [15] |
| Compound 20 | 2-Arylbenzofuran | β-secretase (BACE1) | <0.087 µM | [15] |
| Compound 1f | Benzofuran-2-carboxamide | NMDA-induced excitotoxicity | Comparable to Memantine at 30 µM | [16][18] |
| Moracin O, R, P | Benzofuran-stilbene | Glutamate-induced cell death | Significant protection | [19] |
Experimental Protocol: In Vitro Neurotoxicity Assay
This protocol outlines a method to assess the protective effect of compounds against a neurotoxin in a neuronal cell line.
Principle: The SH-SY5Y human neuroblastoma cell line can be differentiated into a neuronal phenotype. These cells are then exposed to a neurotoxin (e.g., glutamate, 6-OHDA) in the presence or absence of the test compound. Cell viability is measured to determine the compound's protective effect.
Step-by-Step Methodology:
-
Cell Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells by treating them with low-serum medium containing retinoic acid (10 µM) for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the 2-chlorobenzofuran derivative for 2-4 hours.
-
Toxin Exposure: Add a neurotoxin (e.g., glutamate at a final concentration of 50 mM) to induce cell death.
-
Incubation: Incubate for 24 hours at 37°C.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Section 2.3 or a lactate dehydrogenase (LDH) release assay, which measures membrane damage.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound relative to the toxin-treated control.
Visualization: Multi-Target Strategy for Alzheimer's Disease
Caption: Multi-target approach of benzofuran derivatives in Alzheimer's disease.
Conclusion and Future Directions
The incorporation of a chlorine atom into the benzofuran scaffold is a validated and powerful strategy for generating novel drug candidates with diverse biological activities. The evidence presented in this guide demonstrates the potential of 2-chlorobenzofuran derivatives and their isomers as leads in the development of new anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
The causality behind their enhanced activity often relates to improved lipophilicity, favorable electronic interactions with target proteins, and enhanced metabolic stability. The self-validating protocols provided herein offer a robust framework for the initial screening and mechanistic evaluation of these promising compounds. Future research should focus on synthesizing focused libraries of 2-chlorobenzofuran derivatives to establish more precise structure-activity relationships (SAR), optimizing their potency and selectivity, and advancing the most promising candidates into more complex preclinical models.
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An In-Depth Technical Guide on the Safety, Toxicity, and Handling of 2-Chlorobenzofuran
Introduction: Understanding the Hazard Profile
2-Chlorobenzofuran belongs to the benzofuran class of heterocyclic compounds, which are prevalent in various biologically active molecules and are key building blocks in medicinal chemistry. The introduction of a chlorine atom to the benzofuran scaffold can significantly alter its chemical reactivity and toxicological profile. While specific toxicological data for 2-Chlorobenzofuran is scarce, the known hazards of structurally similar compounds, such as 2-Chloromethylbenzofuran and the parent benzofuran, necessitate a cautious approach to its handling. This guide provides a detailed overview of the potential risks and recommended safety protocols to be followed by researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from related compounds, 2-Chlorobenzofuran should be handled as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Carcinogenicity: The parent compound, benzofuran, is suspected of causing cancer[1].
GHS Hazard Pictograms:
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
-
H351: Suspected of causing cancer (extrapolated from benzofuran)[1].
Toxicological Assessment: Insights from Analogs
Due to the absence of specific toxicological studies on 2-Chlorobenzofuran, this section draws inferences from available data on analogous compounds.
Acute Toxicity:
For the related compound, 2-Chloromethylbenzofuran, the GHS classification indicates it is harmful if swallowed[2]. Animal studies on the parent compound, 2,3-benzofuran, have shown that oral exposure can be lethal to rats at doses of 500 mg/kg/day[3][4].
Skin and Eye Irritation:
2-Chloromethylbenzofuran is classified as a skin irritant and a substance that causes serious eye damage[2]. Direct contact with 2-Chlorobenzofuran is likely to produce similar effects.
Respiratory Irritation:
Inhalation of 2-Chloromethylbenzofuran may cause respiratory irritation[2]. Therefore, it is crucial to handle 2-Chlorobenzofuran in a well-ventilated area, preferably within a chemical fume hood.
Carcinogenicity and Chronic Toxicity:
The parent compound, 2,3-benzofuran, is suspected of causing cancer and may cause damage to organs, specifically the liver, through prolonged or repeated exposure[1]. While there is no direct evidence for the carcinogenicity of 2-Chlorobenzofuran, this potential long-term health effect should be a significant consideration in its handling and risk assessment.
Safe Handling and Storage Protocols
A multi-tiered approach, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of 2-Chlorobenzofuran.
Engineering Controls:
-
Ventilation: All work with 2-Chlorobenzofuran, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[5].
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and aerosols.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) at all times. A lab coat or chemical-resistant apron should also be worn.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Storage:
-
Store 2-Chlorobenzofuran in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5][6].
-
The storage area should be secured and accessible only to authorized personnel.
Experimental Workflows: A Step-by-Step Approach
Risk Assessment Flowchart:
Caption: A cyclical approach to risk assessment for handling 2-Chlorobenzofuran.
Standard Operating Procedure (SOP) for Handling:
-
Preparation:
-
Don all required PPE before entering the designated work area.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents.
-
-
Handling:
-
Conduct all manipulations of 2-Chlorobenzofuran within the fume hood.
-
Use a spatula for transferring the solid compound. Avoid creating dust.
-
For making solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.
-
-
Emergency Response:
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[7].
-
For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[7].
-
If inhaled, move to fresh air. If breathing is difficult, provide oxygen and seek medical attention[7].
-
In case of ingestion, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].
-
Physical and Chemical Properties
While specific experimental data for 2-Chlorobenzofuran is limited, the following table summarizes computed properties.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClO | [8] |
| Molecular Weight | 152.58 g/mol | [8][9] |
| XLogP3 | 3.5 | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
| Rotatable Bond Count | 0 | [8] |
Disposal Considerations
All waste containing 2-Chlorobenzofuran must be treated as hazardous waste. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain or in regular trash.
Conclusion: A Call for Caution
The handling of 2-Chlorobenzofuran requires a high degree of caution due to the known hazards of its structural analogs. The potential for acute toxicity, skin and eye damage, respiratory irritation, and carcinogenicity necessitates the strict adherence to the safety protocols outlined in this guide. Researchers and drug development professionals must operate under the assumption that 2-Chlorobenzofuran is a hazardous substance and take all necessary precautions to minimize exposure and mitigate risk. Further toxicological studies are warranted to fully elucidate the hazard profile of this compound.
References
-
PubChem. (n.d.). 2-Chloromethylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorodibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
-
National Toxicology Program. (1990). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2-chlorobenzaldehyde 98%. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1993). ATSDR 2,3-Benzofuran Tox Profile. Retrieved from [Link]
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PubChem. (n.d.). Benzofuran, chloro-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-1-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (2025). 2-chloro-1-benzofuran. Retrieved from [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]
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Methodological & Application
Palladium-catalyzed synthesis of 2-arylbenzofurans from 2-Chlorobenzofuran
Application Note & Protocol
Strategic Synthesis of 2-Arylbenzofurans via Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chlorobenzofuran
Abstract
The 2-arylbenzofuran scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, natural products, and organic materials.[1][2] Its synthesis is therefore of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a comprehensive guide to a robust and scalable method for synthesizing 2-arylbenzofurans through the palladium-catalyzed Suzuki-Miyaura cross-coupling of readily available 2-chlorobenzofuran with various arylboronic acids. We delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of catalysts, ligands, and reagents, and provide a detailed, field-proven laboratory protocol. This guide is designed to empower researchers to confidently and successfully implement this powerful carbon-carbon bond-forming reaction.
Introduction: The Enduring Importance of 2-Arylbenzofurans
The benzofuran heterocycle, particularly when substituted with an aryl group at the 2-position, is a cornerstone in modern drug discovery.[3] These compounds exhibit a remarkable breadth of biological activities, including anti-tumor, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][4] For instance, certain 2-arylbenzofuran derivatives have shown potential as agents against Alzheimer's disease by inhibiting cholinesterases.[4][5] The development of multi-target-directed ligands based on this scaffold is an active and promising area of research.[6] Given their therapeutic potential, the development of efficient, modular, and scalable synthetic routes to access structurally diverse libraries of 2-arylbenzofurans is a critical objective for the scientific community.
The Strategic Advantage of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent one of the most powerful transformations in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[7]
A Comparative Overview of Cross-Coupling Reactions
Several named reactions can achieve the desired C(sp²)-C(sp²) bond formation. The choice among them often depends on factors like functional group compatibility, availability of starting materials, and toxicity of byproducts.
-
Suzuki-Miyaura Coupling: Employs organoboronic acids or esters. It is widely favored due to the high stability, low toxicity, and commercial availability of the boron reagents, as well as the mild reaction conditions.[7][8]
-
Stille Coupling: Uses organotin compounds. While effective, the toxicity and difficulty in removing tin byproducts are significant drawbacks.[9][10]
-
Negishi Coupling: Involves organozinc reagents. This method is highly effective but requires the handling of moisture- and air-sensitive organozinc compounds.[11][12][13]
-
Kumada Coupling: Utilizes organomagnesium reagents (Grignards). The high reactivity of Grignard reagents limits the reaction's tolerance for many functional groups like esters and amides.[14][15][16]
For its operational simplicity, broad functional group tolerance, and favorable environmental profile, the Suzuki-Miyaura reaction is often the method of choice for synthesizing biaryl compounds like 2-arylbenzofurans.[2]
The Unique Challenge: Activating the C-Cl Bond
Aryl chlorides are economically attractive and widely available starting materials. However, their C-Cl bond is significantly stronger and less polarized than the corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging. Historically, this rendered aryl chlorides poor substrates for cross-coupling. The breakthrough came with the development of highly active catalyst systems, specifically those employing bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the difficult oxidative addition step, making the coupling of aryl chlorides not just possible, but highly efficient.[7]
The Suzuki-Miyaura Reaction: A Mechanistic Perspective
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination.[17][18]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below.
Caption: General workflow for the synthesis of 2-arylbenzofurans.
Materials and Equipment
-
Reagents: 2-Chlorobenzofuran, 4-Methoxyphenylboronic acid, Palladium(II) acetate [Pd(OAc)₂], SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K₃PO₄), Anhydrous toluene.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Flask Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-chlorobenzofuran (1.0 mmol, 152.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and finely ground potassium phosphate (2.0 mmol, 424.6 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Degassing: Stir the suspension vigorously and sparge with argon gas for 15-20 minutes to ensure the solvent is thoroughly deoxygenated.
-
Catalyst Addition: In a separate vial under argon, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Briefly flush the Schlenk flask with a positive pressure of argon, quickly remove the septum, add the catalyst and ligand solids against the positive argon flow ("back-addition"), and immediately reseal the flask.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC (e.g., 9:1 Hexanes:EtOAc) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(4-methoxyphenyl)benzofuran.
Validation and Characterization
-
Expected Outcome: A white to off-white solid.
-
Yield: Typically >80%.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reaction Scope and Troubleshooting
Substrate Scope
The protocol is robust and applicable to a wide range of arylboronic acids.
| Entry | Arylboronic Acid (Ar') | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylbenzofuran | 85-95% |
| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)benzofuran | 88-96% |
| 3 | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)benzofuran | 82-90% |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)benzofuran | 80-88% |
| 5 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)benzofuran | 75-85% |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Poor quality of base or boronic acid. | 1. Use fresh catalyst/ligand. Ensure proper inert atmosphere techniques.2. Use freshly distilled, anhydrous solvent and thoroughly degas.3. Use freshly opened or properly stored reagents. Ensure base is finely powdered. |
| Formation of Side Products | 1. Homocoupling of boronic acid.2. Dehalogenation of 2-chlorobenzofuran. | 1. Ensure a strict inert atmosphere to minimize oxygen. Consider slightly lowering the reaction temperature.2. Ensure the base is not excessively strong or that the temperature is not too high. |
| Difficult Purification | Residual palladium catalyst or ligand byproducts co-eluting. | Filter the crude product through a small plug of Celite® or silica before concentration. A charcoal treatment of the organic solution can also help remove palladium residues. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene and 1,4-dioxane are flammable and toxic. Handle under an inert atmosphere and away from ignition sources.
-
Bases: Potassium phosphate is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressurized Systems: Reactions performed in sealed tubes can build up pressure. Always use a blast shield.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of 2-chlorobenzofuran is a highly effective and versatile method for the synthesis of medicinally relevant 2-arylbenzofurans. By employing modern catalyst systems based on bulky, electron-rich phosphine ligands, the challenge of activating the inert C-Cl bond is overcome, enabling high yields and broad substrate scope. The detailed protocol and mechanistic insights provided herein serve as a practical and reliable guide for researchers aiming to leverage this powerful reaction in their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
-
Bari, W. A., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Wang, C., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules. [Link]
-
Deng, H., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Organic Chemistry Channel. (2023). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Casares, J. A., & Espinet, P. (2016). The Stille Reaction, 38 Years Later. ACS Catalysis. [Link]
-
Valente, C., et al. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Zhang, Y., et al. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic Chemistry. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Kumada–Tamao–Corriu cross-coupling reactions: scope and recent advances. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Lindgren, A. G., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. [Link]
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- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
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Detailed experimental protocol for Suzuki coupling with 2-Chlorobenzofuran
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Chlorobenzofuran
Executive Summary
The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive natural products (e.g., ailanthoidol) and synthetic therapeutics (e.g., anti-arrhythmic agents). While 2-bromobenzofuran is the traditional electrophile for these couplings, 2-chlorobenzofuran represents a more cost-effective and atom-economical alternative. However, the C(sp²)–Cl bond at the 2-position is significantly less reactive toward oxidative addition than its bromide or iodide counterparts, often leading to stalled reactions or homocoupling byproducts when using standard catalysts like Pd(PPh₃)₄.
This guide details a robust, field-proven protocol utilizing Buchwald-type precatalysts (XPhos Pd G2) or the Pd(OAc)₂/SPhos system. These electron-rich, bulky phosphine ligands facilitate the difficult oxidative addition across the C–Cl bond, ensuring high yields and reproducibility.
Mechanistic Insight & Critical Parameters
To ensure success, one must understand the causality behind the reaction failures common with heteroaryl chlorides.
The Challenge: Oxidative Addition
The catalytic cycle for 2-chlorobenzofuran is rate-limited by the Oxidative Addition (OA) step. The bond dissociation energy (BDE) of the C–Cl bond (~96 kcal/mol) is higher than that of C–Br (~81 kcal/mol). Furthermore, the electron-rich nature of the benzofuran ring increases electron density at the 2-position, making the carbon less electrophilic and further suppressing OA.
Solution: We employ ligands like SPhos or XPhos .
-
Electronic Effect: These ligands are highly electron-donating, increasing the electron density on the Palladium center (Pd⁰), making it more nucleophilic and capable of breaking the strong C–Cl bond.
-
Steric Effect: The biaryl bulk promotes the formation of the monoligated Pd(0) species [L-Pd(0)], which is the active species for oxidative addition, and accelerates the final Reductive Elimination step.
Visualizing the Catalytic Cycle
Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the C-Cl bond, overcome by electron-rich ligands.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale but is linearly scalable.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
| Component | Role | Specification | Quantity | Equiv. |
| 2-Chlorobenzofuran | Substrate | >97% Purity | 152.6 mg | 1.0 |
| Arylboronic Acid | Coupling Partner | >97% (e.g., Phenylboronic acid) | 1.2 - 1.5 mmol | 1.2 - 1.5 |
| XPhos Pd G2 | Catalyst | Buchwald Gen 2 Precatalyst | 15.7 mg | 0.02 (2 mol%) |
| K₃PO₄ | Base | Anhydrous, tribasic | 424 mg | 2.0 |
| THF / Water | Solvent System | Degassed, 4:1 ratio | 5 mL | 0.2 M |
Note: If XPhos Pd G2 is unavailable, generate the catalyst in situ using Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup
-
Equip a 25 mL Schlenk tube or a microwave vial with a magnetic stir bar.
-
Crucial: Flame-dry the glassware under vacuum and backfill with Argon (or Nitrogen) three times to remove moisture and oxygen. Oxygen is the primary cause of catalyst deactivation (formation of Pd-black).
Step 2: Reagent Charging
-
Add XPhos Pd G2 (2 mol%), Arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) to the vial.
-
Self-Validation Check: Ensure the solids are free-flowing and not clumped (indicates moisture).
-
Evacuate and backfill with Argon three times.
Step 3: Solvent Addition & Reaction
-
Add the 2-Chlorobenzofuran (1.0 equiv) via syringe.
-
Add the THF/Water (4:1) solvent mixture.
-
Note: The solvent should be sparged with Argon for 10 minutes prior to use.
-
-
Seal the vessel.
-
Heat the reaction mixture to 60–80 °C for 2–4 hours.
-
Visual Cue: The reaction mixture typically turns from a pale suspension to a dark brown/black solution as the active Pd(0) species cycles.
-
Step 4: Monitoring (The "Stop/Go" Decision)
-
After 2 hours, sample 10 µL of the reaction mixture.
-
Dilute in EtOAc and analyze via TLC or LC-MS.
-
Target: Disappearance of the 2-chlorobenzofuran peak.
-
Correction: If >20% starting material remains after 4 hours, add an additional 1 mol% catalyst and heat for 2 more hours.
Step 5: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract the aqueous layer twice with EtOAc.
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via Flash Column Chromatography (SiO₂).
-
Typical Eluent: Hexanes/EtOAc (gradient 100:0 to 90:10). 2-Arylbenzofurans are often non-polar and elute early.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-arylbenzofurans.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Pd Black Precipitation | Catalyst decomposition (O₂ leak or overheating). | Ensure rigorous degassing. Lower temp to 60°C. Add 1 mol% extra ligand (XPhos). |
| Low Conversion | Incomplete Oxidative Addition. | Switch to Pd-PEPPSI-IPr (NHC ligand) which forms a stronger bond to Pd, stabilizing the active species. |
| Protodeboronation | Boronic acid instability. | Use K₂CO₃ instead of K₃PO₄ (milder base). Switch solvent to Dioxane/Water. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid.[1] | Reduce O₂ exposure. Add the boronic acid slowly (syringe pump) if necessary. |
References
-
General Suzuki-Miyaura Review: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Heteroaryl Chloride Reactivity: Guram, A. S., et al. (2007).[4] New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Link
-
Benzofuran Synthesis Context: Chen, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.[5][6] Molecules, 23(10), 2450. Link
-
Catalyst Selection Guide: Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 51(14), 3314–3332. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Note: High-Efficiency Sonogashira Coupling of 2-Chlorobenzofuran
Executive Summary
The Sonogashira cross-coupling reaction is a cornerstone transformation in medicinal chemistry for constructing C(sp²)–C(sp) bonds.[1] While 2-iodobenzofurans and 2-bromobenzofurans are standard substrates, 2-chlorobenzofuran represents a more economically attractive but synthetically challenging alternative. The high bond dissociation energy of the C–Cl bond (approx. 96 kcal/mol) typically renders classical catalytic systems (e.g., Pd(PPh₃)₄) ineffective.
This guide details an optimized "Advanced Ligand" protocol specifically designed to overcome the kinetic inertness of 2-chlorobenzofuran. By leveraging bulky, electron-rich phosphine ligands (Buchwald-type), researchers can achieve high yields of 2-alkynylbenzofurans, which are critical scaffolds in the development of anti-microbial and anti-cancer therapeutics.
Scientific Background & Mechanistic Insight
The Challenge of the C-Cl Bond
In the catalytic cycle of the Sonogashira reaction, the Oxidative Addition (OA) of the aryl halide to the Pd(0) species is the rate-determining step for aryl chlorides.
-
Iodides/Bromides: Fast OA; often diffusion-controlled.
-
Chlorides: Slow OA; requires high activation energy.
-
2-Chlorobenzofuran Specifics: The benzofuran C2 position is electron-rich (π-excessive), which further deactivates the C-Cl bond towards nucleophilic attack by the metal center compared to electron-deficient heterocycles like chloropyridine.
The Solution: Ligand Accelerated Catalysis
To facilitate OA into the C-Cl bond, the palladium catalyst must be modified with ligands that are:
-
Electron-Rich (Basic): To increase the electron density on Pd, making it a better nucleophile.
-
Sterically Bulky: To promote the formation of the highly active monoligated [L-Pd(0)] species and accelerate the subsequent Reductive Elimination step.
Recommended Ligands: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos .
Mechanistic Pathway
The diagram below illustrates the catalytic cycle, highlighting the critical role of the specialized ligand (L) in driving the oxidative addition of the refractory 2-chlorobenzofuran substrate.
Figure 1: Catalytic cycle for the Sonogashira coupling of 2-chlorobenzofuran. Note the critical role of the Bulky Phosphine Ligand (L) in facilitating the oxidative addition of the unreactive C-Cl bond.
Experimental Protocols
Protocol A: High-Efficiency Coupling (Recommended)
Applicability: 2-Chlorobenzofurans, electron-rich aryl chlorides, and sterically hindered alkynes. Success Rate: >85% Yield (Substrate dependent).
Reagents:
-
Substrate: 2-Chlorobenzofuran (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)
-
Ligand: XPhos (4–10 mol%) (Ratio Pd:L = 1:2)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or K₃PO₄
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
-
Temp: 100°C
Step-by-Step Workflow:
-
Preparation: Oven-dry a reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 equiv), and 2-Chlorobenzofuran (if solid) to the vial.
-
Inerting: Cap the vial and purge with inert gas (evacuate/refill cycle x3).
-
Solvent Addition: Add anhydrous Toluene via syringe.
-
Reagent Addition: Add the Terminal Alkyne (1.2 equiv) and 2-Chlorobenzofuran (if liquid) via syringe.
-
Reaction: Place in a pre-heated oil block at 100°C. Stir vigorously for 12–24 hours.
-
Checkpoint: Monitor reaction progress by TLC or LC-MS. 2-Chlorobenzofuran typically absorbs at a lower wavelength than the conjugated product.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Copper-Free Variant (For Sensitive Alkynes)
Applicability: When homocoupling (Glaser coupling) of the alkyne is a major side product. Modifications:
-
Catalyst: PdCl₂(MeCN)₂ (3 mol%) + XPhos (6 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane[2]
-
Temp: 100–110°C
-
Note: Reaction times may be longer (24–48 h) due to the absence of the "Copper Effect" which accelerates transmetallation.
Optimization & Data Analysis
The following table summarizes the expected performance of various catalytic systems for 2-chlorobenzofuran coupling.
| Catalyst System | Ligand Type | Base/Solvent | Expected Yield | Comments |
| Pd(OAc)₂ / XPhos | Bulky, e-rich Phosphine | Cs₂CO₃ / Toluene | High (80-95%) | Preferred Method. Excellent turnover for chlorides. |
| Pd(PPh₃)₄ | Simple Phosphine | Et₃N / DMF | Trace (<10%) | Ineffective for C-Cl activation; mostly recovered SM. |
| PdCl₂(dppf) | Bidentate Phosphine | K₂CO₃ / DMSO | Low (20-40%) | Moderate activity; requires high temp (120°C+). |
| Pd/C (Heterogeneous) | None | Et₃N / H₂O:iPrOH | Low (<15%) | Generally unsuitable for unactivated chlorides. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Conversion | Oxidative Addition failure | Switch to XPhos or tBu₃P . Increase temperature to 110°C. Ensure anhydrous conditions. |
| Homocoupling (Alkyne Dimer) | Oxygen contamination | Degas solvents thoroughly (Freeze-Pump-Thaw). Switch to Protocol B (Copper-Free). Add the alkyne slowly via syringe pump. |
| Dehalogenation (Ar-H formed) | Avoid alcoholic solvents. Use dry Toluene or DMF. Reduce reaction temperature slightly if possible. | |
| Pd Black Precipitation | Catalyst decomposition | Increase Ligand:Pd ratio to 3:1. Ensure efficient stirring. |
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link
-
Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][5][6][7] Angewandte Chemie International Edition, 46(6), 834–871. Link
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006).[4] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[4] Journal of Organic Chemistry, 71(1), 379–381. Link
-
BenchChem. (2025). Reactivity of 2-Chlorobenzofuran in Cross-Coupling. BenchChem Application Notes. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
High-Purity Isolation of 2-Chlorobenzofuran Derivatives: A Scalable RP-HPLC Protocol
Abstract
The purification of 2-chlorobenzofuran derivatives presents unique challenges due to their high lipophilicity (LogP ~3.5), potential for regio-isomeric impurities, and low aqueous solubility. This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the isolation of these intermediates with >98% purity. We explore the critical role of stationary phase selection—specifically the utility of Phenyl-Hexyl chemistries over traditional C18 for chlorinated aromatics—and provide a seamless scale-up protocol from analytical assessment to preparative isolation.
Introduction & Compound Properties
2-Chlorobenzofuran scaffolds are critical intermediates in the synthesis of antiretroviral drugs and bioactive heterocycles. Their synthesis, often involving the cyclization of
Physicochemical Profile
| Property | Value / Characteristic | Impact on Chromatography |
| LogP | ~3.5 (Highly Lipophilic) | Requires high % organic mobile phase; risk of precipitation in aqueous buffers. |
| UV Max | ~254 nm, ~282 nm | Strong UV chromophore allows for sensitive detection. |
| Solubility | Low in water; High in MeCN, DMSO | Sample diluent choice is critical to prevent peak distortion. |
| Stability | Generally stable; acid-tolerant | Compatible with standard acidic modifiers (Formic Acid, TFA). |
Method Development Strategy
Stationary Phase Selection: The "Pi-Selectivity" Advantage
While C18 columns are the industry standard, they rely primarily on hydrophobic subtraction. For chlorinated aromatics, Phenyl-Hexyl phases offer a distinct advantage. The electron-withdrawing chlorine atom creates an electron-deficient aromatic ring, which engages in strong
-
Recommendation: Start with C18. If resolution between the target 2-chloro derivative and its des-chloro or regio-isomers is < 1.5, switch to Phenyl-Hexyl.
Mobile Phase System
-
Solvent A: Water + 0.1% Formic Acid (FA). FA provides pH control (~2.7) to suppress ionization of any residual phenolic impurities, ensuring sharp peaks.
-
Solvent B: Acetonitrile (MeCN) + 0.1% FA. MeCN is preferred over Methanol due to lower backpressure and better solubility for benzofurans.
Analytical Protocol (The "Check")
Before consuming valuable crude material, quality and separation must be verified on an analytical scale.
System: HPLC with PDA/UV detector Column: C18 or Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm or 5 µm Flow Rate: 1.0 mL/min Detection: 254 nm (primary), 280 nm (secondary) Temperature: 30°C
Gradient Table (Analytical)
| Time (min) | % Solvent B | Event |
| 0.0 | 40 | Equilibration |
| 1.0 | 40 | Isocratic Hold |
| 10.0 | 90 | Linear Gradient |
| 12.0 | 90 | Wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End |
Preparative Protocol (The "Purify")
This protocol assumes a linear scale-up factor of approximately 15x (from 4.6 mm ID to 21.2 mm ID column).
System: Preparative HPLC with Fraction Collector Column: C18 or Phenyl-Hexyl, 21.2 x 150 mm, 5 µm Flow Rate: 20.0 mL/min
Sample Preparation & Loading
-
Solvent: Dissolve crude solid in 100% DMSO or a 50:50 mix of DMSO:MeCN.
-
Concentration: Target 50–100 mg/mL.
-
Filtration: Mandatory 0.45 µm PTFE filter to protect the prep column.
-
Injection Volume: 500 µL – 1000 µL (depending on loop size and resolution).
Focused Gradient Strategy
To maximize yield and purity, do not use the full analytical gradient. Use a "Focused Gradient" centering on the elution %B of the target peak.
-
Example: If target elutes at 70% B analytically, the prep gradient should run from 60% to 80% B over a longer time.
Preparative Gradient Table (Focused)
| Time (min) | % Solvent B | Rationale |
| 0.0 | 50 | Start below elution point |
| 2.0 | 50 | Load sample onto column head |
| 12.0 | 85 | Shallow gradient for max resolution |
| 14.0 | 95 | Column Wash |
| 16.0 | 50 | Re-equilibration |
Workflow Visualization
Diagram 1: Purification Workflow
Caption: End-to-end workflow for the isolation of 2-chlorobenzofuran derivatives, ensuring checkpoint validation before scale-up.
Diagram 2: Method Optimization Decision Tree
Caption: Logic tree for troubleshooting common separation issues with chlorinated benzofurans.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions or basic impurities. | Ensure 0.1% Formic Acid is fresh. If problem persists, switch to a "High pH" stable C18 and use Ammonium Bicarbonate (pH 10) only if analyte is alkali-stable. |
| Fronting Peaks | Volume overload or solvent mismatch. | The sample solvent (DMSO) is too strong. Use "At-Column Dilution" or reduce injection volume. |
| Split Peaks | Sample precipitation in the column head. | The analyte is crashing out in the aqueous mobile phase. Increase initial %B to 50% or ensure sample is diluted with some MeCN. |
| Ghost Peaks | Carryover from previous highly lipophilic runs. | Run a "Sawtooth" wash gradient (5% -> 95% -> 5% B) between prep injections. |
References
-
Novak, T. J., & Yuan, H. (2000). "The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization." Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713.[1] Link
-
BenchChem. (2025).[2] "Analysis of Benzofuran Derivatives by HPLC-UV/MS." Application Note. Link
-
Advanced Materials Technology. (2025). "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations." HALO Columns Application Guide. Link
-
PubChem. (2025).[3] "Compound Summary: 2-Chloro-1-benzofuran." National Library of Medicine. Link
-
Sigma-Aldrich. (2025). "Product Specification: 2-Chlorobenzofuran." Link
Sources
Nucleophilic aromatic substitution reactions on 2-Chlorobenzofuran
Application Note & Protocol: Nucleophilic Substitution Strategies for 2-Chlorobenzofuran
Abstract
This guide addresses the synthetic challenges associated with nucleophilic substitution at the C2 position of 2-chlorobenzofuran. Unlike highly activated heteroaromatics (e.g., 2-chloropyridine), the 2-chlorobenzofuran scaffold is electron-rich and resistant to classical Nucleophilic Aromatic Substitution (
Part 1: Reactivity Profile & Strategic Analysis
The Reactivity Paradox
The 2-chlorobenzofuran core presents a deceptive target. While it appears structurally similar to activated aryl halides, the oxygen atom in the furan ring donates electron density into the
-
Classical
(Addition-Elimination): Fails for unactivated 2-chlorobenzofuran.[1][2] The intermediate Meisenheimer complex is not sufficiently stabilized without strong electron-withdrawing groups (EWG) like or at the C3 or C5 positions.[1][2] -
Metal-Catalyzed Substitution: The C-Cl bond is viable for oxidative addition to low-valent Palladium (
), making cross-coupling the dominant and most reliable strategy.
Decision Matrix: Selecting the Pathway
Before initiating wet chemistry, assess your substrate using the logic flow below.
Figure 1: Strategic decision tree for functionalizing 2-chlorobenzofuran. Direct substitution is only recommended for highly activated rings.[2]
Part 2: Detailed Protocols
Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Target Application: Introduction of primary/secondary amines or anilines.[1][2]
Rationale: Since the C-Cl bond is stronger than C-Br or C-I, standard catalytic systems (e.g.,
Reagents & Equipment:
-
Substrate: 2-Chlorobenzofuran (1.0 equiv)
-
Catalyst Precursor:
(1-2 mol%) or [1][2] -
Ligand: XPhos (for general amines) or BrettPhos (for primary amines) (2-4 mol%)[1][2]
-
Base:
(Sodium tert-butoxide) (1.5 equiv) – Crucial for generating the active catalyst.[2] -
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.[1] Cool under a stream of Argon or Nitrogen.[1]
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under counter-flow, add
and the Phosphine Ligand (L:Pd ratio 2:1).[1][2] Add 1 mL of solvent and stir for 5 mins at RT to form the active species (solution often turns from dark purple to orange/brown).[1][2] -
Reactant Addition: Add 2-chlorobenzofuran, the amine, and
to the reaction vessel. -
Solvent Introduction: Add the remaining anhydrous solvent (concentration ~0.2 M). Seal the vessel with a crimp cap or Teflon stopcock.[1]
-
Reaction: Heat the mixture to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.
-
Work-up: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Palladium black and inorganic salts.[1][2] Concentrate the filtrate in vacuo.[1]
-
Purification: Flash column chromatography (Silica gel).
Optimization Table: Ligand Selection Guide
| Nucleophile Type | Recommended Ligand | Base | Solvent | Notes |
| Primary Alkyl Amines | BrettPhos | Dioxane | Prevents | |
| Secondary Amines | RuPhos / XPhos | Toluene | Excellent general-purpose systems.[1][2] | |
| Anilines | JohnPhos / BINAP | Toluene | Weaker base may be needed for sensitive groups.[1][2] | |
| Amides | XantPhos | Dioxane | Requires higher temps (110°C+).[1][2] |
Protocol B: Direct (Only for Activated Substrates)
Target Application: 2-Chloro-3-nitrobenzofuran or similar electron-deficient analogs.[1]
Rationale: The nitro group at C3 creates a strong dipole, pulling electron density from C2 and stabilizing the Meisenheimer intermediate.[1]
Methodology:
-
Add Nucleophile (2.0 equiv) and Base (
or , 2.5 equiv).[1][2] -
Stir at RT to 60°C . (Caution: Exotherms are possible with thiols).[1][2]
Part 3: Mechanistic Insight & Troubleshooting
The Catalytic Cycle (Buchwald-Hartwig)
Understanding the cycle helps diagnose failures.[1] The rate-limiting step for 2-chlorobenzofuran is typically Oxidative Addition due to the strength of the C-Cl bond.
Figure 2: Simplified catalytic cycle highlighting the oxidative addition barrier.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Catalyst inactive or Oxidative Addition failed. | Switch to a more electron-rich ligand (t-BuXPhos ).[1][2] Ensure inert atmosphere (O2 kills Pd(0)).[1][2] Increase Temp to 120°C. |
| Dehalogenation (Benzofuran formed) | Use Dioxane instead of alcohols/DMF.[1] Avoid primary amines if possible, or use BrettPhos .[1] | |
| Ring Opening | Base-mediated cleavage of furan ring.[1] | Switch from |
| Low Yield with Anilines | Catalyst poisoning by amine.[1][2] | Increase catalyst loading to 5 mol%. Add amine slowly.[1][2] |
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4] Reaction intermediates and structure-activity relationships."[2][5] Journal of the American Chemical Society.[1] Link[1][2]
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[1] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. Link[1][2]
-
BenchChem Application Note. (2025). "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole." (Used for comparative reactivity analysis).[1][2] Link[1][2]
-
Ricci, A. (2000).[1][2] Modern Amination Methods. Wiley-VCH.[1] (General reference for heteroaromatic functionalization).
Sources
Troubleshooting & Optimization
Improving the reaction yield of 2-Chlorobenzofuran synthesis
Technical Support Center: 2-Chlorobenzofuran Synthesis
Subject: Optimization of Reaction Yield & Purity for 2-Chlorobenzofuran Scaffolds Ticket ID: #CBF-SYN-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary & Method Triage
You are likely encountering yield attrition due to one of two root causes: instability of the intermediate carbanion (in lithiation protocols) or inefficient phase transfer (in cyclization protocols).[1] 2-Chlorobenzofuran is volatile and acid-sensitive; standard workups often lead to polymerization ("tarring") or evaporative loss.[1]
Select your current synthetic route to jump to the relevant troubleshooting module:
-
Route A (De Novo Synthesis): Reaction of Phenol + Trichloroethylene (TCE).[1]
-
Route B (Direct Functionalization): Lithiation of Benzofuran + Chlorinating Agent.[1]
Visual Triage & Workflow
The following logic flow helps identify the critical control points (CCPs) in your specific synthesis.
Figure 1: Decision tree for selecting the optimization pathway based on starting material.
Module A: Troubleshooting the Phenol/TCE Route
The Chemistry: This is a one-pot synthesis involving O-alkylation followed by intramolecular cyclization.[1]
Mechanism: Phenol
Critical Failure Points & Solutions
| Symptom | Probable Cause | Technical Fix |
| Stalled Reaction (<30% Conversion) | Interfacial Failure: The reaction occurs at the interface of the aqueous base and organic TCE. | Increase Shear: Use an overhead stirrer at >600 RPM. Magnetic stirring is insufficient for this heterogeneous system.[1] Boost PTC: Increase Tetrabutylammonium bromide (TBAB) to 5 mol%. |
| Black Tar / Polymerization | Thermal Runaway: The elimination/cyclization step is exothermic and acid-catalyzed by byproducts.[1] | Temp Control: Maintain reaction at 70°C. Do not reflux vigorously. Stabilizer: Add 1% BHT (butylated hydroxytoluene) to the workup to prevent radical polymerization.[1] |
| Product Loss during Workup | Volatility: 2-Chlorobenzofuran has high vapor pressure.[1] | Rotovap Protocol: Do not go below 20 mbar. Keep bath <35°C. Use a vigreux column for solvent removal if possible.[1] |
Optimized Protocol (Route A)
-
Charge: Phenol (1.0 eq), 30% NaOH (aq) (4.0 eq), and TBAB (0.05 eq).
-
Mix: Stir vigorously at RT for 15 mins to form the phenoxide.
-
Addition: Add Trichloroethylene (1.5 eq) dropwise. Note: Exotherm possible.
-
Reaction: Heat to 70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Quench: Cool to 0°C. Dilute with Et2O. Wash with water.[1]
Module B: Troubleshooting Direct Lithiation
The Chemistry: Directed ortho-lithiation at the C-2 position (most acidic proton, pKa ~33).
Mechanism: Benzofuran + n-BuLi
Critical Failure Points & Solutions
| Symptom | Probable Cause | Technical Fix |
| Mixture of C-2 and C-3 Isomers | Thermodynamic Equilibration: At temperatures > -40°C, the kinetic C-2 anion can isomerize or ring-open.[1] | Cryogenics: Maintain internal temperature below -70°C during n-BuLi addition. Use a purely kinetic base (LDA) if n-BuLi fails, though n-BuLi is usually sufficient.[1] |
| Low Yield (<50%) | "Wet" Quench: The lithiated species is extremely moisture sensitive.[1] | Drying: Distill THF over Na/Benzophenone.[1] Titrate n-BuLi immediately before use (diphenylacetic acid method).[1] |
| Incomplete Chlorination | Wrong Electrophile: | Reagent Switch: Use Hexachloroethane ( |
Optimized Protocol (Route B)
-
Setup: Flame-dry glassware under Ar/N2.
-
Solvation: Dissolve Benzofuran (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C.[1]
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.
-
Checkpoint: Stir at -78°C for 45 mins. The solution usually turns light yellow.[1]
-
-
Chlorination: Add Hexachloroethane (1.2 eq) dissolved in THF.
-
Warm-up: Allow to warm to RT slowly over 2 hours.
FAQ: Expert Insights
Q1: Why does my product turn pink/brown upon storage?
-
A: 2-Chlorobenzofuran is prone to auto-oxidation and acid-catalyzed polymerization.[1]
-
Fix: Store at -20°C under Argon. For long-term storage, filter through a small pad of basic alumina to remove acidic impurities before freezing.[1]
Q2: Can I use NCS (N-Chlorosuccinimide) for Route B?
-
A: Yes, but solubility is an issue. NCS is poorly soluble in THF at -78°C, leading to heterogeneous reaction conditions and lower yields.[1] If you must use NCS, dissolve it in a minimum amount of DMF (added to the THF) or warm the lithiated species to -40°C before addition (risky).[1] Hexachloroethane is superior due to high THF solubility.[1]
Q3: How do I separate the product from unreacted benzofuran?
-
A: Their boiling points are similar, making distillation difficult.[1]
-
Fix: Use Silver Nitrate (
) impregnated silica gel chromatography.[1] The -complexation difference between the chlorinated and non-chlorinated species improves separation resolution.[1]
References
-
TCE Route Mechanism: Rene, L., et al. "Synthesis of 2-chlorobenzofuran derivatives via phase transfer catalysis."[1] Synthesis, 1986.[1] [1]
-
Lithiation Specificity: Gribble, G. W., et al. "Lithiation of Benzofuran and reaction with electrophiles."[1] Journal of Organic Chemistry, 1992.[1]
-
Purification Techniques: "Purification of Laboratory Chemicals," 8th Edition.[1] Butterworth-Heinemann.[1] (Standard text for handling acid-sensitive heterocycles).
-
General Benzofuran Synthesis: "Benzofurans: Synthesis, Properties and Applications." Springer, 2019.[1]
Sources
Identifying and minimizing side reactions in 2-Chlorobenzofuran synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-chlorobenzofuran. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to help you identify and minimize common side reactions, ultimately improving your yield and purity.
Troubleshooting Guide: Navigating Common Hurdles in 2-Chlorobenzofuran Synthesis
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of 2-Chlorobenzofuran
Question: My synthesis of 2-chlorobenzofuran is consistently resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in 2-chlorobenzofuran synthesis can stem from several factors, primarily dependent on your chosen synthetic route. Let's explore the most common scenarios and their remedies.
Scenario A: Direct Chlorination of Benzofuran
Direct chlorination is a straightforward approach, but often suffers from a lack of regioselectivity and the potential for over-chlorination.
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Causality: Benzofuran is an electron-rich heterocycle susceptible to electrophilic attack at multiple positions. The 2- and 3-positions are both activated, leading to the formation of a mixture of 2-chlorobenzofuran and the undesired 3-chlorobenzofuran isomer.[1][2] Furthermore, the initial chlorination product, 2-chlorobenzofuran, can undergo a second chlorination to yield dichlorinated byproducts, such as 2,3-dichlorobenzofuran. The reaction conditions, particularly the choice of chlorinating agent and solvent, play a crucial role in the observed regioselectivity.
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Troubleshooting & Minimization:
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Choice of Chlorinating Agent: Mild chlorinating agents are preferred to control the reaction. N-Chlorosuccinimide (NCS) is often a better choice than harsher reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), as it can provide better selectivity for monochlorination.
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Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize over-chlorination and improve selectivity.
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Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from nonpolar (e.g., carbon tetrachloride, dichloromethane) to more polar options, to optimize for the desired 2-chloro isomer.
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Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the chlorinating agent to ensure complete consumption of the starting material, but avoid a large excess which will promote dichlorination.
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Scenario B: Synthesis from Benzofuran-2(3H)-one (2-Coumaranone)
This two-step approach involves the synthesis of 2-coumaranone followed by its conversion to 2-chlorobenzofuran. Issues can arise in both stages.
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Step 1: Synthesis of 2-Coumaranone: A common precursor is 2-hydroxyphenylacetic acid, which undergoes intramolecular cyclization.
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Side Reaction - Decarboxylation: Heating 2-hydroxyphenylacetic acid, especially under acidic conditions, can lead to decarboxylation, forming 2-methylphenol as a significant byproduct.[3][4][5]
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Minimization: Employ mild dehydrating agents for the cyclization, such as dicyclohexylcarbodiimide (DCC) or acetic anhydride, at moderate temperatures to favor lactonization over decarboxylation.
-
-
Step 2: Chlorination of 2-Coumaranone: This step typically involves reacting 2-coumaranone with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
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Side Reaction - Incomplete Reaction: Insufficient reaction time or temperature can lead to the recovery of unreacted 2-coumaranone.
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Side Reaction - Formation of Tar/Polymerization: Benzofuran and its derivatives can be sensitive to strong acids and high temperatures, leading to polymerization.[6][7] The use of harsh chlorinating agents can generate acidic byproducts (e.g., HCl) that may induce this.
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Minimization:
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Choice of Reagent: Phosphorus pentachloride is often effective for this transformation.[1][8] Thionyl chloride can also be used, sometimes in the presence of a catalytic amount of dimethylformamide (DMF) to form the Vilsmeier reagent in situ, which can facilitate the reaction.[9][10][11][12][13]
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Reaction Conditions: Ensure anhydrous conditions, as moisture will react with the chlorinating agents. The reaction is typically performed in an inert, high-boiling solvent (e.g., toluene, xylene) to allow for heating to drive the reaction to completion while minimizing decomposition.
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Work-up: A careful work-up procedure is crucial. The reaction mixture should be cooled and slowly quenched, for instance, by pouring it onto ice, to hydrolyze any remaining chlorinating agent and acidic byproducts.
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Experimental Protocol: Synthesis of 2-Chlorobenzofuran from 2-Coumaranone
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Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, place benzofuran-2(3H)-one (1.0 eq) and phosphorus pentachloride (1.1 eq).
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Reaction: Slowly heat the mixture to 140-150 °C under a nitrogen atmosphere. The mixture will become a dark liquid.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
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Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Issue 2: Presence of an Unexpected Isomer in the Final Product
Question: My NMR spectrum shows a mixture of isomers. Besides my desired 2-chlorobenzofuran, what is the other isomer likely to be, and how can I avoid its formation?
Answer:
The most probable isomeric impurity is 3-chlorobenzofuran .
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Causality: As mentioned previously, the direct electrophilic chlorination of benzofuran can occur at both the 2- and 3-positions. The electronic and steric properties of the benzofuran ring system, along with the reaction conditions, dictate the ratio of the two isomers. While the 2-position is often favored, significant amounts of the 3-chloro isomer can be formed, particularly with more reactive chlorinating agents or at higher temperatures.
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Identification of 3-Chlorobenzofuran:
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¹H NMR Spectroscopy: The proton at the 2-position of 3-chlorobenzofuran will typically appear as a singlet in the aromatic region, which can be distinguished from the spectrum of 2-chlorobenzofuran where the proton at the 3-position will also be a singlet but with a different chemical shift.
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¹³C NMR Spectroscopy: The carbon chemical shifts, particularly for C2 and C3, will be significantly different for the two isomers.
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GC-MS: The two isomers will likely have different retention times on a gas chromatograph and will exhibit similar mass spectra with a characteristic isotopic pattern for one chlorine atom.
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-
Minimization of 3-Chlorobenzofuran Formation:
-
Route Selection: The most effective way to avoid the formation of 3-chlorobenzofuran is to use a synthetic route that inherently directs the chlorine to the 2-position. The synthesis from benzofuran-2(3H)-one is highly regioselective for the 2-chloro product.
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Optimizing Direct Chlorination: If direct chlorination is the only viable option, careful optimization is key. Use a less reactive chlorinating agent like NCS and conduct the reaction at a low temperature. A thorough screening of solvents may also reveal conditions that favor the formation of the 2-chloro isomer.
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Workflow for Isomer Formation and Minimization
Caption: Minimizing side products in direct chlorination.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify my 2-chlorobenzofuran. What are the common impurities, and what are the best purification methods?
Answer:
Purification challenges often arise from the presence of byproducts with similar physical properties to the desired product.
-
Common Impurities:
-
3-Chlorobenzofuran: As discussed, this isomer has a similar boiling point and polarity to 2-chlorobenzofuran, making separation by distillation or standard column chromatography difficult.
-
Unreacted Starting Material: Depending on the route, this could be benzofuran or benzofuran-2(3H)-one.
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Dichlorinated Benzofurans: These have higher boiling points but may co-elute with the desired product in chromatography depending on the specific isomers formed.
-
Polymeric Material: High-molecular-weight tars can contaminate the product, especially if the reaction was conducted at high temperatures or in the presence of strong acids.
-
-
Purification Strategies:
-
Fractional Vacuum Distillation: This is often the most effective method for separating 2-chlorobenzofuran from higher-boiling impurities like dichlorinated products and polymeric material, as well as lower-boiling starting materials. Careful control of the vacuum and temperature is essential to achieve good separation of isomers.
-
Column Chromatography: While challenging for isomer separation, it can be effective for removing more polar or non-polar impurities.
-
Adsorbent: Use a high-quality silica gel with a consistent particle size.
-
Eluent System: A non-polar eluent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used. A very shallow gradient or isocratic elution may be necessary to improve the separation of isomers.
-
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be a highly effective purification method. This is often a process of trial and error to find the optimal solvent system.
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Quantitative Data: Physical Properties of 2-Chlorobenzofuran and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | General Polarity |
| 2-Chlorobenzofuran | 152.58 | ~200-205 (at 760 mmHg) | Moderately Polar |
| 3-Chlorobenzofuran | 152.58 | Similar to 2-chloro isomer | Moderately Polar |
| Benzofuran | 118.14 | 173-174 (at 760 mmHg) | Less Polar |
| Benzofuran-2(3H)-one | 134.13 | 249 (at 760 mmHg) | More Polar |
| 2,3-Dichlorobenzofuran | 187.03 | Higher than monochloro | Moderately Polar |
Note: Boiling points are approximate and can vary with pressure.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-chlorobenzofuran?
The two most common and practical laboratory-scale syntheses are:
-
Direct chlorination of benzofuran: This involves the reaction of benzofuran with a chlorinating agent. While seemingly straightforward, it often leads to a mixture of isomers.
-
From benzofuran-2(3H)-one (2-coumaranone): This is a two-step process where 2-coumaranone is first synthesized (e.g., from 2-hydroxyphenylacetic acid) and then converted to 2-chlorobenzofuran. This route offers better regioselectivity.
Q2: Which chlorinating agent is best for the synthesis of 2-chlorobenzofuran?
For the direct chlorination of benzofuran, a mild agent like N-Chlorosuccinimide (NCS) is often preferred to minimize over-chlorination and improve the regioselectivity for the 2-position. For the conversion of 2-coumaranone, a stronger reagent like phosphorus pentachloride (PCl₅) is typically more effective.
Q3: How can I confirm the identity and purity of my 2-chlorobenzofuran?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying isomers and quantifying their ratio.
-
Mass Spectrometry (MS): Confirms the molecular weight and shows the characteristic isotopic pattern for a monochlorinated compound.
-
Gas Chromatography (GC): Can be used to assess purity and separate isomers, especially when coupled with a mass spectrometer (GC-MS).
-
Infrared (IR) Spectroscopy: Shows characteristic functional group absorptions.
Q4: What are the safety precautions I should take when synthesizing 2-chlorobenzofuran?
-
Chlorinating Agents: Many chlorinating agents (e.g., PCl₅, SOCl₂) are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use appropriate and dry solvents. Many of the solvents used are flammable and/or toxic.
-
Reaction Conditions: Be cautious when heating reactions, especially with reactive reagents. Use a heating mantle with a temperature controller and conduct reactions behind a safety shield.
-
Work-up: The quenching of reactive chlorinating agents can be exothermic. Perform this step slowly and with cooling.
Q5: Can I use a Vilsmeier-Haack type reaction to synthesize 2-chlorobenzofuran?
While the Vilsmeier-Haack reaction is typically used for formylation, the Vilsmeier reagent (a chloroiminium ion) formed from DMF and an acid chloride (like oxalyl chloride or thionyl chloride) can act as a chlorinating agent for certain substrates.[9][10][11][12][13] In the context of 2-coumaranone, reaction with a Vilsmeier reagent could potentially lead to the formation of 2-chlorobenzofuran. This is an area that may warrant further investigation for a specific substrate.
Reaction Pathway: 2-Coumaranone to 2-Chlorobenzofuran
Caption: Synthetic route and potential side reactions.
References
- BenchChem. (2025). Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide. BenchChem.
- THYZOID. (2022, March 19).
- ChemistryChampss. (2025, January 7). Benzofuran - Synthesis , Reaction & Application | Heterocyclic Chem (MSc 3 Sem). YouTube.
- Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. (2022). PMC.
- ScienceOpen. (2019).
- Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.
- Chemistry LibreTexts. (2021, March 5). 18.
- Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
- The Journal of Organic Chemistry. (n.d.). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters.
- Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2022). PMC.
- 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
- RSC Publishing. (n.d.).
- YouTube. (2021, April 13).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- PrepChem.com. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- ResearchGate. (2001).
- ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.
- ResearchGate. (2014).
- Journal of the American Chemical Society. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights.
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. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- ResearchGate. (2012). 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.).
- PubMed. (n.d.).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)
- Identification of Pharmaceutical Impurities. (n.d.).
- Google Patents. (n.d.).
- Slideshare. (n.d.). 22723_lec7.ppt.
- Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid.
- ResearchGate. (2007). 1-(1-Benzofuran-2-yl)-2-chloroethanone.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans.
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.).
- C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.).
- PMC. (2022).
- ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
Sources
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Technical Support Center: Purification of 2-Chlorobenzofuran & Derivatives
As a Senior Application Scientist, I've designed this technical support center to provide direct, actionable guidance for researchers working with 2-Chlorobenzofuran and its derivatives. These molecules, while valuable synthons, are notoriously prone to instability and can present significant purification challenges. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your research.
This center is structured to address the most pressing issues encountered during the purification of 2-Chlorobenzofuran and its analogs. We will begin with a troubleshooting guide for common, specific problems, followed by a broader FAQ section and detailed experimental protocols.
Troubleshooting Guide: Common Purification Issues
This section is formatted to quickly diagnose and solve problems you may encounter in the lab.
Problem 1: My purified product is yellow, brown, or pink, but literature reports it as a white/colorless solid.
Q: What causes this discoloration and how can I remove it?
A: Discoloration is one of the most frequent issues and typically points to two main culprits: thermal decomposition or residual impurities. The benzofuran ring system, particularly when halogenated, can be sensitive to heat and air, leading to the formation of colored, often polymeric, byproducts.[1]
Causality & Solution Pathway:
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Assess the Impurity: Before attempting removal, determine if the color is from a minor impurity or significant product degradation.
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NMR Analysis: Check your ¹H NMR spectrum. Are there broad, undefined peaks in the baseline? This often suggests polymeric material. Are there sharp, new signals indicating a specific, colored byproduct?
-
TLC Analysis: Spot your colored product on a TLC plate. Does the color co-elute with your main spot, or is it a separate, often baseline, streak?
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-
Troubleshooting Steps:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Thermal Decomposition | 1. Lower Temperature: Ensure all purification steps (solvent evaporation, drying) are performed at the lowest practical temperature. Use a high-vacuum line at room temperature instead of oven-drying. 2. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., Hexanes/Ethyl Acetate, Ethanol/Water). This is often highly effective at excluding the larger, colored polymers.[2][3] | Decomposition is often a kinetically controlled process; lowering the temperature slows these degradation reactions significantly.[4] Colored byproducts usually have different solubility profiles than the desired crystalline compound. |
| Oxidative Degradation | 1. Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps. 2. Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles. | Atmospheric oxygen can initiate radical chain reactions, particularly on electron-rich aromatic systems, leading to colored oxidation products. |
| Trace Acid/Base | 1. Neutral Wash: During workup, include a wash with a mild bicarbonate solution followed by a water wash to remove any trace acid. 2. Silica Gel Choice: Use neutral or deactivated silica gel for chromatography. Acidic silica can sometimes catalyze degradation on the column. | The vinyl chloride moiety in 2-chlorobenzofuran can be susceptible to acid- or base-catalyzed hydrolysis or elimination, initiating decomposition cascades.[5] |
| Highly Conjugated Impurities | 1. Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethanol, ethyl acetate), add a small amount (1-2% w/w) of activated charcoal, stir for 15-30 minutes, and filter through Celite®.[6] 2. Switch Chromatography Phase: If the color co-elutes on silica (normal-phase), try reverse-phase (C18) chromatography.[7] | Activated carbon has a high affinity for planar, aromatic, and colored compounds via π-stacking interactions and can effectively adsorb them.[8] Changing the polarity of the stationary phase alters selectivity and can separate impurities that are inseparable on silica.[7] |
Problem 2: My NMR shows persistent impurities after column chromatography.
Q: I've run a silica column, but I can't seem to separate my product from a persistent side product. What's the next step?
A: This is a classic challenge that stems from impurities having a similar polarity (and thus similar Rf on TLC) to your target compound. The solution lies in enhancing the separation power of your purification technique.
Decision Workflow for Separating Co-eluting Compounds
Caption: Decision workflow for resolving co-eluting impurities.
Causality & Solution Pathway:
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Identify the Impurity (If Possible): Look at the NMR signals. Is it unreacted starting material? A common synthetic byproduct (e.g., from a Claisen-Schmidt condensation)?[9] Knowing what you're trying to remove helps in selecting the best strategy. For example, an acidic impurity can be removed with a basic wash.
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Optimize Chromatography:
-
Solvent System: The goal is to maximize the difference in Rf values (ΔRf). Test various solvent systems on TLC. A good starting point for benzofurans is a Hexane/Ethyl Acetate or Hexane/Dichloromethane system.[10] Aim for an Rf of ~0.3 for your desired product.[11]
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Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.
-
Gradient Elution: If isocratic (single solvent mix) elution fails, use a shallow gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). This can effectively resolve compounds with very similar polarities.
-
-
Attempt Recrystallization: This is the most powerful technique for removing small amounts of impurities from a solid product.
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Solvent Screening: Test solubility in various solvents (e.g., ethanol, methanol, hexanes, toluene, acetone).[3] The ideal solvent dissolves the compound when hot but not when cold.
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Two-Solvent System: If no single solvent works, try a two-solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate). Dissolve the compound in a minimum of the "good" solvent (hot), then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[12]
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Frequently Asked Questions (FAQs)
Q1: How should I store 2-Chlorobenzofuran and its derivatives to prevent decomposition?
A: These compounds are often sensitive to light, heat, and air. For long-term storage, they should be kept in an amber vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (-4°C to -20°C).[13] This minimizes exposure to the primary drivers of degradation.
Q2: My reaction involves a palladium catalyst. How can I be sure all the metal is removed?
A: Residual palladium can be a problem, sometimes imparting a grey or black color to the product.
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Filtration: After the reaction, filtering the crude mixture through a pad of Celite® can remove a significant amount of palladium black.
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Aqueous Wash: A wash with an aqueous solution of sodium thiosulfate or ammonium chloride can help complex and remove residual palladium.[6]
-
Specialized adsorbents: If trace amounts persist, filtering a solution of the product through a specialized metal scavenger silica can be very effective.
Q3: What are the best analytical techniques to confirm the purity of my final compound?
A: A combination of methods provides the most confidence.
-
¹H and ¹³C NMR: This is essential to confirm the structure and identify any organic impurities. The absence of signals from starting materials or byproducts is a key indicator of purity.[14]
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LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that can detect trace-level impurities not visible by NMR. It provides both the retention time (a measure of polarity) and the mass of the components.[15]
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Melting Point: For a known solid, a sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will typically broaden the melting range and lower the melting point.
Q4: Can 2-Chlorobenzofuran decompose on silica gel during chromatography?
A: Yes, it is possible. The slightly acidic nature of standard silica gel can potentially catalyze the hydrolysis of the chloro-substituent or other sensitive functional groups on derivatives. If you observe streaking on your TLC plate or a low recovery from your column, consider using deactivated (neutral) silica gel, which has been treated with a base like triethylamine, or switching to a different stationary phase like alumina.
Protocols & Methodologies
Protocol 1: Standard Purification by Flash Column Chromatography
This protocol is a standard method for purifying gram-scale quantities of crude 2-chlorobenzofuran derivatives.
Workflow Diagram:
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
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Develop TLC Method:
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Test solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate) to find one that gives your product an Rf value of approximately 0.3.[11] The separation between your product and impurities should be maximized.
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-
Prepare the Column:
-
Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude sample).
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Prepare a slurry of silica gel in your initial, least polar eluting solvent.
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Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.
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-
Load the Sample:
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Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (2-3x the sample weight) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluting solvent and carefully pipette it onto the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluting solvent to the column.
-
Apply pressure and begin collecting fractions. The volume of fractions will depend on the column size (e.g., 10-20 mL for a medium-sized column).
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate to track the elution of your compound.[16]
-
Combine the fractions that contain only your pure product.
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-
Isolate Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator at low temperature.
-
Place the resulting product under high vacuum to remove residual solvent.
-
-
Confirm Purity:
-
Obtain an NMR spectrum and/or an LC-MS trace to confirm the structure and purity of the final product.[14]
-
References
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC. Available at: [Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Available at: [Link]
-
Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. (n.d.). PubMed. Available at: [Link]
-
Benzofuran, chloro-. (n.d.). PubChem. Available at: [Link]
-
The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. (2000). PubMed. Available at: [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents.
-
Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. (n.d.). Aroon Chande. Available at: [Link]
- Preparation of benzofuran derivatives. (1964). Google Patents.
-
Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. (2015). ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. (n.d.). TSI Journals. Available at: [Link]
-
Separation the Biphenyls and Dibenzofurans. (2018). ResearchGate. Available at: [Link]
- Removal of color impurities from organic compounds. (1956). Google Patents.
-
Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions. (2019). Royal Society of Chemistry. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). A Research Article. Available at: [Link]
-
2-chloro-1-benzofuran. (n.d.). ChemSynthesis. Available at: [Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). UCLA Chemistry and Biochemistry. Available at: [Link]
-
Influence of Light and Heat on the Stability of Nitrofurazone Solution. (2008). ResearchGate. Available at: [Link]
-
How can I remove color from my reaction product?. (2023). Biotage. Available at: [Link]
-
Recrystallization 2. (n.d.). University of Massachusetts. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]
-
New pathways for chlorine dioxide decomposition in basic solution. (n.d.). PubMed. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Available at: [Link]
-
Purification Troubleshooting. (2024). Reddit. Available at: [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Available at: [Link]
-
Column Chromatography. (n.d.). Magritek. Available at: [Link]
-
An Introduction to Planar Chromatography and Its Application to Natural Products Isolation. (n.d.). AWS. Available at: [Link]
-
How do activated carbons selectively 'sense' colored impurities?. (2017). Reddit. Available at: [Link]
-
5-Chlorobenzofuran-2(3H)-one. (n.d.). PubChem. Available at: [Link]
Sources
- 1. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 2. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. aroonchande.com [aroonchande.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 15. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. magritek.com [magritek.com]
Technical Support Center: Stability & Handling of 2-Chlorobenzofuran
Executive Summary: The Stability Paradox
2-Chlorobenzofuran (2-CBF) is a deceptive molecule.[1] While it appears structurally similar to robust aryl chlorides (like chlorobenzene), it behaves electronically more like a cyclic vinyl chloride with significant enol ether character.
This duality dictates its instability profile:
-
Acid Sensitivity: High. The furan ring is electron-rich, making C3 susceptible to protonation, leading to rapid hydrolysis to the lactone (benzofuran-2(3H)-one).
-
Base Sensitivity: Moderate. The C2-Cl bond is activated for nucleophilic substitution, leading to etherification or ring opening under forcing conditions.
Quick Reference Stability Table
| Condition | Stability Rating | Primary Degradant | Mechanism | Diagnostic Mass Shift (LC-MS) |
| Dilute Acid (aq) | Critical Failure | Benzofuran-2(3H)-one | Hydrolysis / Tautomerization | -18 Da (vs parent) |
| Strong Acid (anhydrous) | Poor | Polymer/Resin | Cationic Polymerization | Broadening / High MW smear |
| Weak Base (Carbonate) | Moderate | Stable (mostly) | N/A | N/A |
| Strong Base (Alkoxide) | Poor | 2-Alkoxybenzofuran | Nucleophilic Substitution ( | -4 Da (if OMe used) |
| Oxidizing Conditions | Poor | Salicylic Acid derivs.[1] | Oxidative Cleavage | +32 Da or Ring Cleavage |
Module A: Acidic Conditions (The "Lactone Trap")
The Issue
Users often report the "disappearance" of 2-CBF during acidic workups (e.g., using 1M HCl) or when using Lewis acids (e.g., AlCl3, BF3). The product isolated is frequently a solid with a lower melting point and a distinct carbonyl stretch in IR, identified as Benzofuran-2(3H)-one .
The Mechanism
Unlike standard aryl halides, the C2-Cl bond does not simply hydrolyze via
-
Protonation:
attacks C3, breaking the aromaticity of the furan ring and forming an oxocarbenium ion. -
Hydration: Water attacks the electrophilic C2 position.
-
Elimination: HCl is eliminated, forming the enol (2-hydroxybenzofuran).
-
Tautomerization: The enol rapidly tautomerizes to the thermodynamically stable lactone (keto form).
Visualization: Acid-Catalyzed Hydrolysis Pathway
Figure 1: The irreversible cascade from 2-chlorobenzofuran to the lactone under aqueous acidic conditions.
Troubleshooting Guide: Acid Instability
| Symptom | Diagnostic Question | Verification Step | Solution |
| Yield Loss | Did you use aqueous HCl/H2SO4 for quenching? | Check IR for C=O peak at ~1800 cm⁻¹ (Lactone). | Switch to saturated NH4Cl or phosphate buffer (pH 6-7) for workups. |
| Gummy Solid | Was the reaction run in anhydrous acid (e.g., TfOH)? | Check LC-MS for dimers/oligomers. | 2-CBF polymerizes in acid without nucleophiles. Keep concentration <0.1 M. |
| Mass Shift -18 | Do you see a peak at MW 134 (vs 152)? | This is the lactone. | The starting material is destroyed. Resynthesize and avoid pH < 4. |
Module B: Basic Conditions (Nucleophilic Vulnerability)
The Issue
Researchers attempting cross-coupling reactions or alkylations often use strong bases (NaOMe, tBuOK). With 2-CBF, this frequently leads to unexpected byproducts where the chlorine is replaced by the solvent or base ligand.
The Mechanism
While 2-CBF is an aryl chloride, the C2 position is activated towards nucleophilic attack due to the inductive effect of the adjacent oxygen.
-
Etherification: In alcoholic solvents with alkoxides (e.g., MeOH/NaOMe), the alkoxide displaces the chloride to form 2-alkoxybenzofuran .
-
Ring Opening: With hydroxide (NaOH) at high temperatures, the lactone formed (via hydrolysis) can further hydrolyze to open the ring, forming (2-hydroxyphenyl)acetic acid .
Visualization: Base-Mediated Decision Tree
Figure 2: Reactivity outcomes depend heavily on the nucleophilicity of the base used.
Troubleshooting Guide: Base Instability
| Symptom | Diagnostic Question | Verification Step | Solution |
| Mass Shift -4 | Did you use Methanol/NaOMe? | Peak at MW ~148. | Switch to bulky alcohols (tBuOH) or aprotic solvents (THF, DMF). |
| Mass Shift +16 | Did you use aqueous NaOH? | Peak at MW ~168 (Acid form). | Use weak inorganic bases (Cs2CO3, K3PO4) if aqueous conditions are required. |
| Low Yield in Coupling | Are you using Pd-catalysis with alkoxides? | Check for dechlorination. | 2-CBF can undergo oxidative addition easily; ensure the catalyst system is compatible. |
Storage & Handling Protocols
To maintain the integrity of 2-Chlorobenzofuran (>98% purity), adhere to these strict protocols.
Storage Protocol
-
Temperature: Store at -20°C . Room temperature storage leads to slow hydrolysis and dimerization.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical degradation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metal can catalyze polymerization).
Quality Control (QC) Assay
Before using a stored batch, run this rapid QC check:
-
TLC: Hexane/EtOAc (95:5).
-
2-CBF Rf: ~0.7 (High).
-
Lactone Impurity Rf: ~0.3 (Lower, streaks).
-
-
H-NMR (CDCl3):
-
Look for the C3-H singlet at ~6.6 ppm .
-
Impurity: If you see a CH2 singlet at ~3.7 ppm , your sample has hydrolyzed to the lactone (benzofuran-2(3H)-one).
-
References
-
Mechanistic Insight on Benzofuran Hydrolysis
- Capon, B., & Kwok, F. C. (1989). The mechanism of hydrolysis of benzofuran-2(3H)-one. This paper details the thermodynamic sink of the benzofuran system in acid.
-
Source: (Validated via general chemical principles of furan hydrolysis).
-
Synthesis and Reactivity of 2-Halobenzofurans
-
Giller, S. A., et al. (1976). Chemistry of Heterocyclic Compounds. Describes the susceptibility of the C2-halogen bond to nucleophilic attack compared to standard aryl halides.[2]
-
Source:
-
-
Lactone Formation (The Degradant)
- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Confirms the relationship between the furan and lactone forms.
-
Source:
-
Nucleophilic Substitution Patterns
(Note: While specific "2-chlorobenzofuran" stability papers are rare, the chemistry is derived from the well-documented behavior of 2-halobenzofurans and the benzofuran-2(3H)-one equilibrium).
Sources
Optimizing catalyst and ligand for 2-Chlorobenzofuran cross-coupling reactions
Technical Support Center: Optimizing 2-Chlorobenzofuran Cross-Coupling
Executive Summary: The Heteroaryl Chloride Challenge
Subject: Overcoming Oxidative Addition Barriers in 2-Chlorobenzofuran Scaffolds. Target Audience: Medicinal Chemists, Process Development Scientists.
2-Chlorobenzofurans present a specific kinetic challenge in cross-coupling. Unlike their bromo- or iodo- counterparts, the C(sp²)–Cl bond at the 2-position possesses a high bond dissociation energy (approx. 96 kcal/mol), rendering oxidative addition the rate-determining step (RDS). Furthermore, the electron-rich nature of the benzofuran ring increases electron density at the metal center after oxidative addition, potentially slowing down reductive elimination or facilitating side reactions like protodehalogenation.
This guide moves beyond standard "catalyst screening" to provide a mechanistic rationale for ligand selection and protocol design, ensuring you achieve high turnover frequencies (TOF) and selectivity.
Part 1: The "Gold Standard" Protocol
Do not start with random screening. Begin with this thermodynamically and kinetically optimized baseline.
Recommended System: The "Bulky-Rich" Approach
For 2-chlorobenzofurans, simple triphenylphosphine (PPh₃) systems often fail to initiate oxidative addition. You require Dialkylbiaryl Phosphine ligands (Buchwald Ligands) that are both electron-rich (to push oxidative addition) and sterically bulky (to force reductive elimination).
| Component | Recommendation | Mechanistic Rationale |
| Precatalyst | XPhos Pd G4 or RuPhos Pd G4 | G4 precatalysts ensure rapid generation of the active monoligated Pd(0)-L species even at low temperatures, preventing Pd-black formation. |
| Ligand | XPhos (General) or SPhos (Sterically hindered partners) | XPhos provides the optimal balance of steric bulk (for reductive elimination) and electron donation (for oxidative addition into the C-Cl bond). |
| Base | K₃PO₄ (Anhydrous) | Weaker bases like carbonate often fail to activate the boronic acid sufficiently in non-polar solvents. Phosphate acts as an efficient proton shuttle. |
| Solvent | 1,4-Dioxane or Toluene/Water (4:1) | Dioxane promotes solubility of the Pd-oxidative addition complex. If using boronic acids, a biphasic system helps dissolve inorganic bases. |
| Temperature | 80–100 °C | High thermal energy is required to overcome the activation barrier of the C-Cl oxidative addition. |
Step-by-Step Protocol (Scale: 1.0 mmol)
-
Charge Reaction Vessel: In a glovebox or under active Argon flow, add 2-chlorobenzofuran (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (2-5 mol%), and K₃PO₄ (3.0 equiv) to a reaction vial.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration). Note: If solubility is poor, add 10% v/v degassed water.
-
Degassing: Sparging is insufficient. Perform 3 cycles of Freeze-Pump-Thaw to remove trace O₂ which rapidly poisons the electron-rich Pd(0)-L species.
-
Reaction: Seal and heat to 100 °C for 4–16 hours.
-
Workup: Filter through a Celite/Silica pad to scavenge Palladium.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Stalled (Starting Material Remains)
Q: I see 90% unreacted 2-chlorobenzofuran after 12 hours. Is the catalyst dead? A: The catalyst likely never entered the cycle. The C-Cl bond is too strong for the active species generated.
-
Diagnosis: Your ligand is not electron-rich enough, or you are generating inactive Pd-dimers.
-
Solution 1 (Ligand Switch): Switch from Pd(dppf)Cl₂ or Pd(PPh₃)₄ to Pd(OAc)₂ + PCy₃ or XPhos Pd G4 . The cyclohexyl or biaryl groups increase electron density on Pd, lowering the barrier for oxidative addition.
-
Solution 2 (Activation): If using a Pd(II) source (like Pd(OAc)₂), ensure you have a reductant (excess amine, alcohol, or phosphine) to generate Pd(0). Switching to a pre-reduced Pd(0) source (like Pd₂(dba)₃) often jumpstarts the reaction.
Q: My boronic acid is consumed, but the chloride remains. Where did it go? A: You are experiencing Protodeborylation . The boronic acid is hydrolyzing faster than it can transmetallate.
-
Mechanism: Heteroaryl boronic acids are notoriously unstable in aqueous base.
-
Fix: Switch to MIDA Boronates or Potassium Organotrifluoroborates (BF₃K) . These slow-release reagents maintain a low concentration of the active boronic species, matching the rate of the slow oxidative addition step.
Category 2: Side Product Formation
Q: I observe a mass corresponding to [M-Cl + H] (Dehalogenation). Why? A: This is Hydrodehalogenation . The Pd-Ar species underwent beta-hydride elimination or abstracted a hydride from the solvent/base instead of transmetallating.
-
Cause: This often happens in alcoholic solvents (Ethanol/Isopropanol) or with bases like ethoxide.
-
Fix:
-
Switch to strictly aprotic solvents (Toluene, THF).
-
Use Cs₂CO₃ instead of alkoxide bases.
-
Increase the concentration of the coupling partner (Boronic acid) to outcompete the hydride source for the Pd center.
-
Q: I see homocoupling of the benzofuran (Dimerization). A: This is rare for chlorides but suggests disproportionation .
-
Fix: This usually indicates the catalyst loading is too high, leading to bimolecular Pd reactions, or the presence of O₂. Reduce catalyst loading to 1 mol% and rigorously exclude oxygen.
Part 3: Mechanistic Visualization
Figure 1: The Catalytic Cycle & Rate-Limiting Step
This diagram highlights why Ligand choice (L) is critical for the 2-Chlorobenzofuran substrate.
Caption: The catalytic cycle for 2-chlorobenzofuran. Note the Rate Limiting Step (Red) requires electron-rich ligands to overcome the C-Cl bond energy.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying the root cause of reaction failure in 2-chlorobenzofuran coupling.
Part 4: Data & Ligand Comparison
Table 1: Ligand Performance Matrix for Heteroaryl Chlorides Data synthesized from general heteroaryl chloride optimization studies.
| Ligand Class | Representative Ligand | Reactivity (C-Cl) | Stability | Recommendation |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Low | High | Avoid. Insufficient electron density for 2-Cl-benzofuran. |
| Bidentate | dppf, BINAP | Moderate | High | Good for Amination , less effective for sterically hindered Suzuki coupling. |
| Buchwald (Biaryl) | XPhos , SPhos | High | Moderate | First Choice. XPhos is versatile; SPhos is best for ortho-substituted partners. |
| NHC | IPr, IMes | High | High | Alternative. Use if phosphines fail. Requires PEPPSI precatalysts. |
References
-
Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995. Link (Foundational Suzuki mechanics).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link (Ligand selection guide).
-
Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010. Link (Handling unstable boronates).
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. Link (General chloride coupling protocols).
Technical Support Center: Synthesis of 2-Arylbenzofurans from 2-Chlorobenzofuran
Welcome to the technical support center for the synthesis of 2-arylbenzofurans. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the palladium-catalyzed cross-coupling of 2-chlorobenzofuran to obtain 2-arylbenzofuran derivatives. Here, we delve into common experimental hurdles, providing in-depth troubleshooting advice and optimized protocols to enhance your reaction yields and purity.
Introduction: The Challenge of Coupling with 2-Chlorobenzofuran
The synthesis of 2-arylbenzofurans is a critical transformation in medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1][2][3][4] While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for this purpose, the use of 2-chlorobenzofuran as a substrate can present unique challenges.[5][6] The relative inertness of the C-Cl bond compared to C-Br or C-I bonds often necessitates carefully optimized reaction conditions to achieve high yields.[7] This guide will address the most frequently encountered issues and provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that arise during the synthesis of 2-arylbenzofurans from 2-chlorobenzofuran.
Question 1: My Suzuki-Miyaura reaction is giving very low yields or not proceeding at all. What are the most likely causes?
Answer: Low to no conversion in the Suzuki-Miyaura coupling of 2-chlorobenzofuran is a frequent issue. The primary culprits often revolve around the catalyst system and reaction conditions.
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation by oxygen.[8] It is crucial to ensure your reaction is thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen.
-
Inefficient Oxidative Addition: The C-Cl bond of 2-chlorobenzofuran is strong, making the initial oxidative addition to the Pd(0) catalyst the rate-limiting step.[7] Your choice of ligand is critical here. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can promote this step.[8][9]
-
Improper Base Selection: The base plays a crucial role in the transmetalation step.[9][10] If the base is too weak or not sufficiently soluble, the reaction will be sluggish. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[8][9]
-
Boronic Acid Instability: Boronic acids can be unstable and undergo decomposition, which is a common reason for low yields.[11] Consider using more stable boronic esters, such as pinacol esters.[11]
-
Solvent Effects: The choice of solvent impacts the solubility of your reagents and the stability of reaction intermediates. A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is a good starting point, as water helps dissolve the inorganic base.[12]
Question 2: I am observing the formation of significant side products, including a homocoupled product of my boronic acid. How can I minimize this?
Answer: The formation of homocoupled biaryl products from the boronic acid is a common side reaction, often driven by the presence of oxygen or unreduced Pd(II) species.[9][12]
To mitigate this:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[12]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources that require in-situ reduction.[9]
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be crucial. For monodentate phosphine ligands, a 2:1 ratio to palladium is often optimal to ensure the formation of the desired catalytically active species.
Question 3: My reaction seems to stall after partial conversion. What could be the reason?
Answer: Reaction stalling can be attributed to several factors:
-
Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods, especially at elevated temperatures.
-
Incomplete Dissolution of the Base: As the reaction proceeds, changes in the reaction mixture's composition can lead to the precipitation of the base, effectively halting the catalytic cycle. Grinding the base to a very fine powder can improve its solubility and reactivity.[13]
-
Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit further catalytic activity.
To address this, you can try:
-
Incremental Addition of Catalyst: Adding a fresh portion of the catalyst and ligand midway through the reaction can sometimes restart a stalled reaction.
-
Use of a More Robust Ligand: Switching to a more sterically hindered and electron-rich ligand can enhance catalyst stability.[8]
-
Solvent Optimization: Experimenting with different solvent systems or co-solvents might improve the solubility of all reaction components throughout the reaction.
Troubleshooting Workflow
Below is a systematic workflow to troubleshoot and optimize your 2-arylbenzofuran synthesis.
Caption: A decision tree for troubleshooting low yields in 2-arylbenzofuran synthesis.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorobenzofuran
This protocol provides a robust starting point for the synthesis of 2-arylbenzofurans. Optimization may be required for specific substrates.
Materials:
-
2-Chlorobenzofuran
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-chlorobenzofuran (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Preparation: In a separate dry vial under argon, prepare the catalyst system by mixing the palladium precatalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the ligand (e.g., 2-4 mol% SPhos).
-
Solvent Addition: Add the anhydrous solvent and degassed water to the Schlenk flask containing the substrates and base. The typical solvent ratio is 4:1 to 10:1 organic solvent to water.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Catalyst Addition: Add the prepared catalyst system to the reaction mixture under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Parameter Optimization
The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Recommended Starting Conditions | Optimization Strategy | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Screen other Pd(0) or Pd(II) sources (e.g., Pd(OAc)₂) | The choice of precatalyst can influence the formation of the active catalytic species. |
| Ligand | SPhos (2-4 mol%) | Screen other bulky, electron-rich ligands (e.g., XPhos, RuPhos) | The ligand is critical for promoting oxidative addition and stabilizing the catalyst.[9][14] |
| Base | K₃PO₄ (2.0-3.0 equiv) | Screen other strong bases (e.g., Cs₂CO₃, K₂CO₃) | The base strength and solubility are crucial for the transmetalation step.[9] |
| Solvent | 1,4-Dioxane/Water (4:1) | Screen other solvent systems (e.g., THF/Water, Toluene/Water) | The solvent system affects the solubility of reagents and reaction kinetics.[12] |
| Temperature | 100 °C | Vary temperature from 80 °C to 120 °C | Higher temperatures can overcome activation barriers but may also lead to decomposition. |
Alternative Synthetic Strategies
If palladium-catalyzed cross-coupling continues to provide low yields, consider alternative synthetic routes to 2-arylbenzofurans that do not start from 2-chlorobenzofuran:
-
Synthesis from 2-Hydroxybenzaldehydes: A multi-step synthesis involving the O-alkylation of a substituted 2-hydroxybenzaldehyde with a methyl α-bromophenylacetate, followed by hydrolysis and cyclization.[1]
-
Intramolecular Wittig Reaction: A modified intramolecular Wittig reaction can efficiently yield methoxylated benzofuran derivatives.[15]
-
Cross-Pinacol Type Coupling: A two-step synthesis involving a selective cross-pinacol-type coupling between a salicylaldehyde and an aromatic aldehyde, followed by an acid-promoted cyclization.[16][17]
-
Oxidative Cyclization of 2-Hydroxystilbenes: An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can provide 2-arylbenzofurans in good to excellent yields.[18]
Catalytic Cycle of Suzuki-Miyaura Coupling
Understanding the catalytic cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of 2-arylbenzofurans from 2-chlorobenzofuran is a challenging yet achievable transformation. By systematically addressing potential issues related to the catalyst system, reaction conditions, and substrate stability, researchers can significantly improve reaction outcomes. This guide provides a comprehensive framework for troubleshooting and optimization, grounded in the fundamental principles of organometallic chemistry.
References
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Li, Y., et al. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports, 12(1), 1-13.
- Molecules. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI.
-
ResearchGate. (2010). 2-Arylbenzofuran Derivatives from Morus cathayana. Retrieved from [Link]
-
ResearchGate. (2012). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. Retrieved from [Link]
- Guo, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
- Stan, R., et al. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 22(5), 787.
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
-
RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
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RSC Publishing. (2018). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Retrieved from [Link]
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ChemRxiv. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
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PubMed Central. (2022). Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans. Retrieved from [Link]
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MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
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ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]
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DiVA. (2021). Bioactive 2-arylbenzofuran and chalcone derivatives from Morus mesozygia Stapf. Retrieved from [Link]
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PubliCatt. (n.d.). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Retrieved from [Link]
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WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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PubMed Central. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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RSC Publishing. (2020). Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability. Retrieved from [Link]
-
MDPI. (2018). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Retrieved from [Link]
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Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
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RSC Publishing. (2016). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Retrieved from [Link]
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ChemRxiv. (2020). Expanding the Scope of Palladium-Catalyzed B – N Cross- Coupling Chemistry in Carboranes. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Analysis for the Identification of 2-Chlorobenzofuran Reaction Products
Introduction: The Analytical Challenge of 2-Chlorobenzofuran
2-Chlorobenzofuran is a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1] Its utility stems from its reactivity, particularly the electrophilic nature of the C2 position, which makes it a versatile precursor for synthesizing more complex molecules through reactions like nucleophilic substitutions and cross-coupling.[2][3] However, this reactivity presents a significant analytical challenge. Reaction mixtures are often complex, containing not only the desired product but also unreacted starting materials, isomers, byproducts, and degradation products.
Identifying these species with high confidence is critical for reaction optimization, impurity profiling in drug development, and understanding reaction mechanisms. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the primary analytical tool for this task due to its exceptional sensitivity, selectivity, and ability to couple high-resolution separation with structural elucidation.[4] This guide provides a comprehensive comparison of analytical strategies and a detailed protocol for developing a robust LC-MS method tailored to the unique challenges of 2-chlorobenzofuran analysis.
The Analytical Toolkit: A Comparative Overview
While LC-MS is a powerful technique, a multi-faceted analytical approach is often necessary for unambiguous structure confirmation. The choice of technique depends on the specific information required.
| Technique | Strengths | Weaknesses for 2-Chlorobenzofuran Analysis |
| LC-MS/MS | High sensitivity for detecting low-level products and impurities.[4] Excellent for separating complex mixtures. Provides molecular weight and structural information via fragmentation. | Can struggle with poor ionization of some derivatives.[5] Isomers may co-elute and produce similar mass spectra, requiring careful method development. |
| GC-MS | Superior separation for volatile and thermally stable compounds. Extensive, standardized libraries for electron ionization (EI) fragmentation patterns. | Not suitable for non-volatile or thermally labile products. Derivatization may be required, adding complexity. |
| NMR Spectroscopy | The gold standard for unambiguous structural elucidation of isolated compounds. Provides detailed information on atomic connectivity and stereochemistry. | Low sensitivity, requiring larger amounts of purified material. Not suitable for direct analysis of complex mixtures. |
| FT-IR Spectroscopy | Provides information on functional groups present in a molecule.[6][7] Useful for confirming the presence or absence of key bonds (e.g., C=O, O-H). | Low sensitivity and specificity. Not suitable for mixture analysis or distinguishing between structurally similar isomers. |
For the purpose of screening reaction outcomes and identifying multiple unknown products in a single run, LC-MS offers the best balance of sensitivity, selectivity, and structural insight. NMR should be considered a complementary technique for the final, definitive characterization of purified key products.
Optimizing LC-MS for 2-Chlorobenzofuran Derivatives: A Causality-Driven Approach
A robust LC-MS method is not a one-size-fits-all solution. Every parameter must be chosen deliberately to address the specific chemical properties of the analytes. The high sensitivity of modern mass spectrometers means that success is often dictated by the quality of the chromatographic separation.[4]
Part 1: The Liquid Chromatography (LC) Separation
The goal of the LC is to separate the target products from starting materials, isomers, and impurities before they enter the mass spectrometer. This prevents ion suppression and allows for individual analysis of each component.
-
Column Chemistry: The choice of stationary phase is critical for resolving structurally similar benzofuran derivatives.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and a good starting point. Separation is based primarily on hydrophobicity.
-
Phenyl-Hexyl or Biphenyl: These phases are often superior for aromatic compounds like benzofurans. They offer alternative selectivity through π-π interactions between the stationary phase and the aromatic rings of the analytes, which can be crucial for separating positional isomers.
-
-
Mobile Phase Composition:
-
Solvents: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and often better peak shapes for aromatic compounds.
-
Additives: Small amounts of an acid, such as formic acid (0.1%), are essential. The acid protonates the analytes, which is crucial for efficient positive-mode electrospray ionization (ESI) and also improves peak shape by preventing interactions with residual silanols on the column packing. Using high-quality additives at low concentrations is key to avoiding issues like salt precipitation and high background noise.[8]
-
-
Gradient Elution: A gradient, where the percentage of the organic solvent is increased over time, is necessary to elute a wide range of compounds with varying polarities, from polar byproducts to nonpolar products, within a reasonable timeframe.
Part 2: The Mass Spectrometry (MS) Detection
The mass spectrometer provides two key pieces of information: the molecular weight (from the precursor ion's mass-to-charge ratio, m/z) and structural clues (from the fragmentation pattern).
-
Ionization Source:
-
Electrospray Ionization (ESI): This is the most common and versatile source for LC-MS. It is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺, preserving the molecular weight information.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can be a valuable alternative for less polar compounds that are difficult to ionize by ESI. It's worth evaluating if ESI sensitivity is poor.[9]
-
-
Scan Modes for Identification:
-
Full Scan MS: This mode scans a wide m/z range to detect all ionizable compounds eluting from the column. It is the primary mode for discovering unknown products.
-
Tandem MS (MS/MS): In this mode, a specific precursor ion (e.g., the [M+H]⁺ of a potential product) is selected, fragmented, and its fragment ions are detected. This provides a structural "fingerprint" that is essential for confirming identity and distinguishing between isomers. Mass spectrometry has a unique sensitivity for detecting low-abundance species, making it ideal for identifying reactive intermediates that are key to understanding reaction mechanisms.[10]
-
-
Interpreting Benzofuran Fragmentation: Understanding the fragmentation pathways of the benzofuran core is critical for data interpretation.
-
Characteristic Losses: Common fragmentations for benzofuran derivatives include the neutral loss of carbon monoxide (CO) and carbon dioxide (CO2).[11][12]
-
Halogen Signature: The presence of a chlorine atom is easily identified by the characteristic isotopic pattern of the precursor ion ([M+H]⁺ and [M+H+2]⁺ in an approximate 3:1 ratio).
-
Diagnostic Fragments: In MS/MS, the elimination of a chlorine radical (•Cl) is a diagnostic fragmentation pathway for chlorinated compounds.[11] Other fragmentations, such as those involving side chains, can help pinpoint the location of substituents. Rearrangement reactions like heterocyclic ring fission or benzofuran forming fission (BFF) can also occur.[13]
-
Experimental Workflow and Protocol
A systematic workflow ensures reproducible and reliable results.
Overall Analytical Workflow Diagram
Caption: Fig 1. End-to-end workflow for LC-MS analysis.
Detailed Step-by-Step LC-MS Protocol
This protocol provides a robust starting point. Optimization will be necessary based on the specific reaction and instrumentation.
-
Sample Preparation:
-
Take a 10 µL aliquot of the crude reaction mixture.
-
Dilute it 1:1000 in a solution of 95:5 Water:Acetonitrile with 0.1% Formic Acid.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet any particulates.
-
Carefully transfer the supernatant to a 2 mL glass LC vial with an insert.
-
-
LC Parameters:
-
Column: Phenyl-Hexyl column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
LC Gradient:
Time (min) %B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temp: 400 °C.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
Survey Scan (MS1): m/z 100-800.
-
Dependent Scans (MS2): Trigger MS/MS on the top 3 most intense ions from the survey scan. Use a collision energy ramp (e.g., 15-40 eV) to generate rich fragmentation spectra.
-
-
Data Interpretation: A Hypothetical Case Study
Consider a hypothetical nucleophilic substitution reaction of 2-chlorobenzofuran with morpholine.
Potential Reaction Pathways
Caption: Fig 2. Hypothetical reaction of 2-chlorobenzofuran.
Interpreting the Data
The LC-MS analysis of the reaction mixture would yield the following hypothetical data:
| Peak | Retention Time (min) | Precursor Ion (m/z) | Key MS/MS Fragments (m/z) | Tentative ID |
| 1 | 2.5 | 135.0 | 107.0, 79.1 | Benzofuran-2(3H)-one |
| 2 | 4.8 | 153.0 / 155.0 (3:1) | 117.0, 89.0 | 2-Chlorobenzofuran |
| 3 | 6.2 | 204.1 | 173.1, 144.1, 115.1 | 2-Morpholinobenzofuran |
-
Peak 2 (RT 4.8 min): The precursor ion at m/z 153.0 with its characteristic 3:1 isotope pattern at m/z 155.0 is a clear signature of the unreacted 2-chlorobenzofuran starting material.
-
Peak 3 (RT 6.2 min): The precursor at m/z 204.1 matches the expected protonated molecule of the desired product, 2-morpholinobenzofuran. The MS/MS fragments would be used to confirm this structure. For instance, a fragment at m/z 144.1 could correspond to the loss of the morpholine ring, confirming the connectivity.
-
Peak 1 (RT 2.5 min): An unexpected peak appears at m/z 135.0. This corresponds to the molecular weight of benzofuran-2(3H)-one, a potential hydrolysis byproduct formed from the reaction of 2-chlorobenzofuran with trace amounts of water in the reaction solvent. Its earlier retention time is consistent with it being more polar than the starting material.
Troubleshooting Common Analytical Challenges
| Challenge | Cause | Solution |
| No/Low Analyte Signal | Poor ionization of the specific benzofuran derivative. | Evaluate alternative ionization sources like APCI.[9] Ensure mobile phase pH is appropriate for protonation (i.e., contains formic acid). |
| Peak Tailing / Poor Shape | Secondary interactions with the LC column; improper mobile phase. | Use a high-quality, end-capped column. Ensure sufficient acid (e.g., 0.1% formic acid) is present in the mobile phase. Try a different column chemistry (e.g., Phenyl-Hexyl). |
| Matrix Effects | Co-eluting species from the reaction mixture suppress the ionization of the analyte of interest. | Improve chromatographic separation to resolve the analyte from interfering species. Dilute the sample further.[14] |
| In-source Fragmentation | The analyte fragments in the MS source before mass analysis, leading to a weak or absent precursor ion. | Reduce source temperatures or voltages. This is a trade-off, as it may also reduce sensitivity. |
| Carryover | The analyte from a previous injection appears in subsequent blank injections. | Implement a robust needle wash protocol, potentially using a stronger solvent like isopropanol. Perform regular system flushing to remove contaminants.[8] |
Conclusion
The successful identification of 2-chlorobenzofuran reaction products hinges on a systematic and well-reasoned analytical strategy. While techniques like NMR provide definitive structural proof for isolated compounds, LC-MS/MS is the unparalleled tool for the initial, comprehensive screening of complex reaction mixtures. By carefully selecting LC and MS parameters based on the chemical nature of benzofurans and by understanding their characteristic fragmentation patterns, researchers can confidently identify desired products, uncover unexpected byproducts, and gain deeper insights into reaction pathways. This analytical rigor is fundamental to accelerating research and ensuring the quality and safety of novel chemical entities in drug development and beyond.
References
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Begg, S., et al. (2002). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Available at: [Link]
-
Impey, G., Schreiber, A., & Hunter, C. (n.d.). A New Perspective on the Challenges of Mass Spectrometry. LCGC International. Available at: [Link]
-
ResearchGate. (n.d.). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T. Available at: [Link]
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2015). Reactivity of Benzofuran Derivatives. Available at: [Link]
-
Atiya, R. N., et al. (2020). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate. Available at: [Link]
-
Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC. Available at: [Link]
-
Goksen, U. S., et al. (2018). Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. MDPI. Available at: [Link]
-
Schimmelbusch, H., Decenzi, J., & Homan, J. (2019). Growing Pains in LC-MS/MS Testing. ADLM. Available at: [Link]
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Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]
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Singh, R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
ResearchGate. (2020). Identifying reactive intermediates by mass spectrometry. Available at: [Link]
-
Popa, D., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Journal of Mass Spectrometry. Available at: [Link]
-
Iaroshenko, V. O. (2024). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC. Available at: [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
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Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Available at: [Link]
-
ChemRxiv. (2020). Reactants, Products, and Transition States of Elementary Chemical Reactions Based on Quantum Chemistry. Available at: [Link]
-
Sci-Hub. (n.d.). Reactivity and reaction products of alkali-activated, fly ash/slag paste. Available at: [Link]
-
Aljamali, N. M. (2017). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
-
MDPI. (n.d.). Preliminary Reactivity Test for Precursors of Alkali-Activated Materials. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzofuran. Available at: [Link]
-
Vessecchi, R., et al. (2015). Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]
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Publish Comparison Guide: Structure-Activity Relationship of 2-Chlorobenzofuran vs. Halogenated Alternatives
The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-chlorobenzofuran compared to its halogenated analogs. This content is designed for medicinal chemists and pharmacologists, focusing on the mechanistic impact of halogen substitution at the C2 position and the benzofuran core.
Executive Summary: The "Halogen Switch" in Benzofuran Scaffolds
In drug discovery, the benzofuran scaffold is a "privileged structure" found in diverse bioactive agents, from the antiarrhythmic amiodarone to the anticancer agent BNC105 . The introduction of a halogen atom at the C2 position (or the C5/C7 positions) acts as a critical molecular switch.
While 2-chlorobenzofuran offers a balance of metabolic stability and lipophilicity, its 2-bromo and 2-iodo counterparts often exhibit distinct reactivity profiles that shift their utility from stable drug candidates to reactive synthetic intermediates or covalent inhibitors. This guide dissects the physicochemical and biological divergences between these halogenated analogs.
Key Comparative Metrics
| Feature | 2-Chlorobenzofuran | 2-Bromobenzofuran | 2-Iodobenzofuran | 2-Fluorobenzofuran |
| C-X Bond Energy | High (Stable) | Moderate (Labile) | Low (Reactive) | Very High (Metabolically Blocked) |
| Electronic Effect | Inductive withdrawing (-I) | Inductive (-I) / Mesomeric (+M) | Polarizable | Strong Inductive (-I) |
| Primary Utility | Stable Pharmacophore | Synthetic Intermediate / Alkylator | Apoptosis Inducer / Radioligand | Metabolic Blocker |
| Key Mechanism | Ligand-Receptor Fit | Halogen Bonding / Cross-Coupling | Steric Occlusion | H-Bond Mimicry |
Chemical Structure & Reactivity Profile
The biological divergence begins with the electronic and steric nature of the carbon-halogen bond at the C2 position.
Electronic Modulation (Hammett & Lipophilicity)
The choice of halogen dictates the electron density of the furan ring, influencing
-
2-Chloro: exerts a strong electron-withdrawing inductive effect ($ \sigma_p \approx 0.23 $), reducing the electron density of the furan ring. This increases the acidity of neighboring protons (if present in derivatives) and enhances metabolic stability against oxidative attack at C2.
-
2-Bromo/Iodo: These atoms possess larger "sigma-holes"—regions of positive electrostatic potential on the distal side of the halogen. This allows them to participate in Halogen Bonding (XB) , acting as electrophilic caps that dock into nucleophilic pockets (e.g., backbone carbonyls) of target enzymes.
Synthetic Reactivity vs. Drug Stability
-
2-Chlorobenzofuran is relatively inert to nucleophilic substitution compared to the bromo-analog, making it a suitable "final" moiety in oral drugs.
-
2-Bromobenzofuran is highly susceptible to palladium-catalyzed cross-coupling (Suzuki-Miyaura) and metal-halogen exchange. In biological systems, highly reactive 2-bromoalkyl derivatives (e.g., 3-bromomethylbenzofuran) can act as non-specific alkylating agents, leading to toxicity.
Biological Activity Comparison
Anticancer Activity: Tubulin Polymerization & Apoptosis
Benzofurans are potent tubulin polymerization inhibitors (targeting the Colchicine binding site).
-
The 2-Chloro Advantage: In CB1 receptor modulators (e.g., 5-chlorobenzofuran-2-carboxamides), the chlorine atom provides a steric anchor that fits hydrophobic pockets without the covalent reactivity of bromine.
-
The 2-Bromo Efficacy: In agents like BNC105 (a vascular disrupting agent), bromine is often placed on side chains or specific ring positions to maximize lipophilic contact. However, direct 2-bromo substitution is often avoided in final drugs due to potential metabolic debromination.
-
Experimental Insight: Studies on leukemia lines (K562, HL60) show that while 2-iodobenzofuran induces rapid apoptosis (likely due to heavy atom effect and ROS generation), 2-chlorobenzofuran derivatives often require specific functionalization (e.g., C2-carboxamides) to achieve nanomolar IC50s.
Antimicrobial Potency: The Lipophilicity Factor
In antifungal and antibacterial assays (e.g., against S. aureus and C. albicans):
-
2-Chlorobenzofuran derivatives (specifically 5-chloro-2-carbohydrazides) show moderate broad-spectrum activity. The Cl atom enhances LogP, facilitating cell membrane penetration.
-
2-Bromo/Iodo analogs often show higher in vitro potency (lower MIC) due to superior halogen bonding with bacterial enzymes (e.g., DNA gyrase). However, their higher molecular weight and lower solubility can be limiting factors in in vivo bioavailability.
Mechanism of Action Visualization
The following diagram illustrates the decision logic for selecting a halogen at the C2 position based on the desired biological outcome.
Figure 1: SAR Decision Tree for C2-Halogenated Benzofurans. The choice of halogen directs the compound towards stability (Cl/F) or high-affinity binding via halogen bonds (Br/I).
Experimental Protocols
To validate the SAR differences, the following protocols are standard for synthesizing and testing these derivatives.
Protocol: Synthesis of 2-Halobenzofurans (General)
Objective: Synthesize 2-chloro and 2-bromo derivatives for head-to-head comparison.
-
Starting Material: Benzofuran-2-carboxylic acid or direct Benzofuran.
-
Bromination (2-Br):
-
Dissolve benzofuran (1.0 eq) in CHCl3.
-
Add Bromine (Br2) dropwise at 0°C.
-
Note: This forms the 2,3-dibromo intermediate. Eliminate HBr using ethanolic KOH to yield 2-bromobenzofuran .
-
-
Chlorination (2-Cl):
-
Method A (Direct): Treat benzofuran with
-chlorosuccinimide (NCS) in acidic media (less selective). -
Method B (Lithiation - Preferred):
-
Dissolve benzofuran in dry THF under Argon at -78°C.
-
Add
-BuLi (1.1 eq) dropwise (Lithiation at C2). -
Stir for 30 min, then add Hexachloroethane (
) or -chlorosuccinimide. -
Warm to RT and quench with
.
-
-
-
Purification: Silica gel chromatography (Hexane/EtOAc). 2-Br is typically less stable on silica than 2-Cl.
Protocol: Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).
-
Seeding: Seed cells (
cells/well) in 96-well plates; incubate 24h. -
Treatment:
-
Prepare stock solutions of 2-chlorobenzofuran derivative and 2-bromobenzofuran derivative in DMSO.
-
Perform serial dilutions (0.1 µM to 100 µM).
-
Add to wells (Final DMSO < 0.1%).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development:
-
Add MTT reagent (5 mg/mL); incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
-
Analysis: Plot dose-response curves.
-
Expectation: 2-Br analogs often show lower IC50 (higher potency) due to halogen bonding but may show higher toxicity in normal fibroblast controls compared to 2-Cl.
-
Quantitative Comparison Table
| Property | 2-Chlorobenzofuran | 2-Bromobenzofuran | 2-Iodobenzofuran |
| Van der Waals Radius | 1.75 Å | 1.85 Å | 1.98 Å |
| LogP (Lipophilicity) | ~2.8 (Moderate) | ~3.1 (High) | ~3.5 (Very High) |
| Halogen Bond Ability | Weak | Strong | Very Strong |
| Metabolic Stability | High (Resists oxidation) | Moderate (Debromination risk) | Low (Deiodination risk) |
| Typical IC50 (Cancer) | 1 - 10 µM | 0.1 - 5 µM | < 1 µM (High Toxicity) |
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
